molecular formula C5H8N2O2 B8784775 N-(Aminocarbonyl)methacrylamide CAS No. 20602-83-9

N-(Aminocarbonyl)methacrylamide

Katalognummer: B8784775
CAS-Nummer: 20602-83-9
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: CZGXZAVXMRSVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(Aminocarbonyl)methacrylamide is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Aminocarbonyl)methacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Aminocarbonyl)methacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

20602-83-9

Molekularformel

C5H8N2O2

Molekulargewicht

128.13 g/mol

IUPAC-Name

N-carbamoyl-2-methylprop-2-enamide

InChI

InChI=1S/C5H8N2O2/c1-3(2)4(8)7-5(6)9/h1H2,2H3,(H3,6,7,8,9)

InChI-Schlüssel

CZGXZAVXMRSVLV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NC(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

N-(Aminocarbonyl)methacrylamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Aminocarbonyl)methacrylamide: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of N-(Aminocarbonyl)methacrylamide, also known as (2-Methylprop-2-enoyl)urea or N-methacryloylurea. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes fundamental chemical principles with insights into its potential applications, particularly in the realm of advanced biomaterials. While this monomer is not extensively documented in publicly accessible literature, this guide extrapolates its properties and reactivity from well-established data on structurally related compounds.

Molecular Structure and Physicochemical Properties

N-(Aminocarbonyl)methacrylamide is a bifunctional monomer incorporating a reactive methacrylamide group and a hydrogen-bonding urea moiety. This unique combination suggests its utility in creating functional polymers with tailored properties.

Chemical Structure Analysis

The molecule consists of a methacryloyl group attached to a urea functional group.

  • Methacrylamide Group: The vinyl group (C=C) is activated by the adjacent amide carbonyl, making it susceptible to free-radical polymerization. The methyl group provides steric hindrance, which can influence polymerization kinetics and the properties of the resulting polymer backbone compared to its acrylate analogue.

  • Urea Group (-NH-CO-NH₂): This group is planar and features both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). This imparts a high potential for strong intermolecular interactions, influencing the monomer's physical properties and the secondary structure of polymers derived from it. The urea functionality is expected to enhance hydrophilicity and provides sites for potential post-polymerization modification.

Below is a diagram illustrating the chemical structure of N-(Aminocarbonyl)methacrylamide.

Caption: Chemical structure of N-(Aminocarbonyl)methacrylamide.

Physicochemical Properties

Quantitative experimental data for N-(Aminocarbonyl)methacrylamide is sparse. The table below summarizes its known identifiers and properties, supplemented with predicted values based on its structure.

PropertyValueSource
Chemical Name N-(Aminocarbonyl)methacrylamide-
Synonyms (2-Methylprop-2-enoyl)urea, 1-Methacryloylurea, N-Methacryloylurea[1]
CAS Number 20602-83-9Guidechem[1]
Molecular Formula C₅H₈N₂O₂Guidechem[1]
Molecular Weight 128.13 g/mol Guidechem[1]
Appearance Predicted: White crystalline solid-
Melting Point 133-134 °CGuidechem[1]
Density 1.136 g/cm³Guidechem[1]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO)-
LogP (Predicted) -0.48Guidechem[1]

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted methacryloyl ureas is most commonly achieved through the reaction of an amine with a methacryloyl isocyanate.

Proposed Synthesis Protocol

Reaction Scheme: Methacryloyl Isocyanate + Ammonia → N-(Aminocarbonyl)methacrylamide

Experimental Workflow:

G cluster_0 Synthesis Workflow start Dissolve Methacryloyl Isocyanate in anhydrous THF under N₂ cool Cool reaction vessel to -20°C start->cool add_nh3 Slowly bubble anhydrous Ammonia (gas) through the solution cool->add_nh3 react Stir at -20°C for 4 hours, then warm to room temperature and stir for 12 hours add_nh3->react precipitate Concentrate solution in vacuo and precipitate product by adding to cold non-polar solvent (e.g., hexane) react->precipitate isolate Filter the white precipitate precipitate->isolate dry Dry under vacuum at room temperature isolate->dry end Characterize final product (NMR, FT-IR, MS) dry->end

Caption: Proposed workflow for the synthesis of N-(Aminocarbonyl)methacrylamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Methacryloyl isocyanate is highly reactive and will readily react with water. Therefore, anhydrous solvents and an inert atmosphere (N₂) are critical to prevent side reactions and ensure high product yield.

  • Low Temperature: The reaction between the isocyanate and ammonia is exothermic. Cooling to -20°C controls the reaction rate, minimizes potential polymerization of the methacryloyl group, and prevents the formation of byproducts.

  • Slow Addition of Ammonia: A slow, controlled addition ensures that the ammonia reacts efficiently with the isocyanate and helps to manage the reaction exotherm.

Predicted Spectroscopic Data

Direct spectroscopic data is not available. However, the expected signals can be predicted based on the analysis of its functional groups and data from similar structures.[4][5][6][7][8]

Table: Predicted Spectroscopic Features

TechniquePredicted Chemical Shifts / Wavenumbers
¹H NMR * Vinyl Protons (=CH₂): Two distinct signals expected around δ 5.5-6.0 ppm. * Methyl Protons (-CH₃): A singlet around δ 1.9-2.0 ppm. * Urea Protons (-NH- and -NH₂): Broad singlets, likely in the range of δ 8.0-10.0 ppm for the -NH- and δ 6.0-7.5 ppm for the -NH₂. Their position and broadness will be highly dependent on the solvent and concentration.
¹³C NMR * Carbonyl Carbons (C=O): Two signals expected, one for the amide (δ ~168-172 ppm) and one for the urea (δ ~155-160 ppm). * Vinyl Carbons (=C and =CH₂): Signals around δ 140 ppm (quaternary) and δ 120-125 ppm (methylene). * Methyl Carbon (-CH₃): A signal around δ 18-20 ppm.
FT-IR (KBr) * N-H Stretching: Broad bands in the 3200-3450 cm⁻¹ region (from both amide and urea). * C=O Stretching (Amide I): A strong absorption band around 1650-1670 cm⁻¹. * C=O Stretching (Urea): Another strong band, likely around 1680-1700 cm⁻¹. * N-H Bending (Amide II): A band around 1510-1550 cm⁻¹. * C=C Stretching: A band around 1635 cm⁻¹.

Polymerization and Polymer Properties

The methacrylamide functionality allows N-(Aminocarbonyl)methacrylamide to be readily polymerized using standard free-radical techniques. The resulting polymer, poly(N-(Aminocarbonyl)methacrylamide), is expected to be a hydrophilic material with a high capacity for forming hydrogen bonds.

Free-Radical Polymerization Protocol

A standard protocol for the free-radical polymerization of a methacrylamide-type monomer in an organic solvent is provided below. This method is adaptable for both homopolymerization and copolymerization with other vinyl monomers.[1][9]

Experimental Workflow: Free-Radical Polymerization

  • Monomer and Initiator Preparation: Dissolve N-(Aminocarbonyl)methacrylamide (e.g., 10 mmol) and a free-radical initiator such as Azobisisobutyronitrile (AIBN) (e.g., 0.1 mmol, 1 mol% relative to monomer) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

  • Deoxygenation: Purge the solution with dry nitrogen or argon for at least 30 minutes in an ice bath to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-70°C for AIBN). Stir the reaction for a predetermined time (e.g., 12-24 hours).

  • Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution into a large excess of a non-solvent (e.g., cold diethyl ether or methanol) with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer. To purify, re-dissolve the polymer in a minimal amount of DMF and re-precipitate. Repeat this process 2-3 times. Finally, dry the purified polymer under vacuum at 40-50°C to a constant weight.

Caption: Workflow for free-radical polymerization and purification.

Expected Polymer Properties and Causality
  • High Glass Transition Temperature (Tg): The strong hydrogen bonding capability of the pendant urea groups is expected to create significant inter- and intra-chain interactions. These interactions restrict chain mobility, which should result in a relatively high glass transition temperature for the homopolymer.

  • Hydrophilicity and Water Solubility: The presence of multiple hydrogen bond donors and acceptors in the urea and amide groups will likely render the polymer hydrophilic. Depending on the molecular weight, it may be water-soluble or swellable, making it a candidate for hydrogel formation.

  • pH-Responsiveness: While the urea group itself is not typically considered pH-responsive in physiological ranges, the amide bond can undergo hydrolysis under strong acidic or basic conditions. More importantly, in copolymers, the hydrogen-bonding network created by the urea groups could be disrupted by pH changes if ionizable co-monomers (like acrylic acid or amine-containing monomers) are included, leading to pH-sensitive swelling behavior.[10][11]

Applications in Drug Development and Biomaterials

Polymers based on substituted acrylamides are extensively studied for biomedical applications due to their biocompatibility and tunable properties.[12][13][14] Poly(N-(Aminocarbonyl)methacrylamide) and its copolymers are promising candidates for creating advanced drug delivery systems.

Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications.[15] Copolymers of N-(Aminocarbonyl)methacrylamide could be cross-linked to form hydrogels with unique properties.

  • Mechanism of Action: The extensive hydrogen bonding from the urea groups would contribute to the physical integrity of the hydrogel network. Drugs could be loaded into the hydrogel matrix and released via diffusion. The release rate could be controlled by adjusting the cross-linking density and the hydrophilicity of the overall polymer network, which can be tuned by copolymerization.

pH-Responsive Drug Delivery Systems

By copolymerizing N-(Aminocarbonyl)methacrylamide with pH-sensitive monomers (e.g., methacrylic acid or N,N-dimethylaminoethyl methacrylate), "smart" hydrogels can be designed.

  • Logic of Co-polymerization:

    • With an Acidic Monomer (e.g., Methacrylic Acid): At low pH, the carboxylic acid groups are protonated and non-ionic, allowing for strong hydrogen bonding and a collapsed hydrogel state. As the pH increases above the pKa of the acid, the groups deprotonate to carboxylates, leading to electrostatic repulsion. This repulsion would overcome the hydrogen bonding network, causing the hydrogel to swell and release the encapsulated drug.

    • With a Basic Monomer (e.g., DMAEMA): The opposite effect would be observed. At low pH, the amine groups are protonated and cationic, causing swelling due to repulsion. At higher pH, the amines are neutral, allowing the network to collapse.

This pH-triggered swelling/deswelling is a key mechanism for targeted drug delivery to specific sites in the body with distinct pH environments, such as the acidic microenvironment of tumors or different segments of the gastrointestinal tract.

G cluster_acidic Copolymer with Acidic Monomer (e.g., Methacrylic Acid) cluster_basic Copolymer with Basic Monomer (e.g., DMAEMA) low_ph_a Low pH (e.g., Stomach) -COOH Protonated Strong H-Bonding collapsed_a Collapsed Hydrogel (Drug Retained) low_ph_a->collapsed_a high_ph_a High pH (e.g., Intestine) -COO⁻ Deprotonated Electrostatic Repulsion swollen_a Swollen Hydrogel (Drug Released) high_ph_a->swollen_a low_ph_b Low pH (e.g., Tumor) -NH⁺ Protonated Electrostatic Repulsion swollen_b Swollen Hydrogel (Drug Released) low_ph_b->swollen_b high_ph_b High pH (e.g., Blood) -N Neutral Network Collapses collapsed_b Collapsed Hydrogel (Drug Retained) high_ph_b->collapsed_b

Caption: Logical relationship for pH-responsive drug release from copolymers.

Safety and Handling

Based on safety data for structurally similar compounds like methacrylamide, N-(Aminocarbonyl)methacrylamide should be handled with care.

  • Hazards: Expected to be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

N-(Aminocarbonyl)methacrylamide represents a potentially valuable but under-explored monomer for polymer science. Its dual functionality—a polymerizable methacrylamide group and a hydrogen-bonding urea moiety—positions it as an excellent candidate for the development of advanced functional polymers. While direct experimental data is limited, established chemical principles and extensive research on related methacrylamides and ureas strongly suggest its utility in creating hydrophilic, biocompatible materials. The most promising applications lie in the field of drug delivery, where its incorporation into copolymers can lead to the formation of robust and stimuli-responsive hydrogels. Further research into the definitive synthesis and characterization of this monomer and its polymers is warranted to fully unlock its potential for creating next-generation biomaterials.

References

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  • Opresnik, M., et al. (2001). SYNTHESIS AND POLYMERIZATION OF NEW METHACRYLOYL UREAS CARRYING A HINDERED PIPERIDINE AND A HYDROXYL GROUP. Journal of Macromolecular Science, Part A, 38(2), 121-136. [Link]

  • Ge, J., et al. (2001). Synthesis and characterization of N-isopropyl, N-methacryloxyethyl methacrylamide as a possible dental resin. Biomaterials, 22(6), 535-541. [Link]

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  • Azman, I., et al. (2018). Infrared spectra of methacryloyl chloride, 1-pyrenemethanol, MM and PSMM. [Link]

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A Tale of Two Amides: A Technical Guide to N-(Aminocarbonyl)methacrylamide and Methacrylamide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development, polymer science, and materials research, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer system. Within the vast family of acrylic monomers, methacrylamide stands as a foundational building block. However, the introduction of a carbonyl group to the amide nitrogen, yielding N-(Aminocarbonyl)methacrylamide, presents a fascinating case study in how subtle molecular modifications can lead to significant shifts in chemical behavior and material attributes. This in-depth technical guide provides a comprehensive comparison of these two monomers, offering field-proven insights into their synthesis, reactivity, polymerization characteristics, and the properties of their resultant polymers.

Part 1: Unveiling the Monomers: Structure and Synthesis

At their core, both molecules share the methacrylamide backbone, characterized by a reactive vinyl group and a methyl-substituted amide. The key distinction lies in the N-substituent: a simple amide in methacrylamide versus an N-acylurea in N-(Aminocarbonyl)methacrylamide. This seemingly minor difference has profound implications for the monomer's electronic properties, hydrogen bonding capabilities, and ultimately, its reactivity.

Chemical Structures

Methacrylamide

  • IUPAC Name: 2-Methylprop-2-enamide

  • Chemical Formula: C₄H₇NO

  • Molecular Weight: 85.10 g/mol

  • Structure: A primary amide with a vinyl group attached to the carbonyl carbon.

N-(Aminocarbonyl)methacrylamide

  • IUPAC Name: (2-Methylprop-2-enoyl)urea

  • Chemical Formula: C₅H₈N₂O₂

  • Molecular Weight: 128.13 g/mol

  • Structure: An N-acylurea, where a urea moiety is acylated by methacrylic acid.

Synthesis Strategies: A Comparative Overview

The synthetic pathways to these monomers reflect their structural differences. While methacrylamide synthesis is a well-established industrial process, the preparation of N-(Aminocarbonyl)methacrylamide requires a more nuanced approach, often involving multi-step procedures.

A common industrial method for producing methacrylamide involves the hydration of methacrylonitrile. An alternative laboratory-scale synthesis proceeds via the reaction of acetone cyanohydrin with concentrated sulfuric acid to form methacrylamide sulfate, which is then neutralized.

Experimental Protocol: Synthesis of Methacrylamide from Acetone Cyanohydrin

Causality: This protocol leverages the acid-catalyzed intramolecular rearrangement of acetone cyanohydrin to form an intermediate that, upon heating, yields methacrylamide sulfate. The subsequent neutralization with a base liberates the free methacrylamide.

  • Step 1: In a flask equipped with a stirrer and cooling bath, slowly add 85g of acetone cyanohydrin to 82 ml of 98% sulfuric acid, maintaining the temperature between 75-80°C.

  • Step 2: After the addition is complete, heat the mixture to 150°C for 15 minutes to facilitate the conversion to methacrylamide sulfate.

  • Step 3: Cool the reaction mixture to room temperature and pour it into 300 ml of cold water.

  • Step 4: Neutralize the solution by carefully adding anhydrous sodium carbonate with vigorous stirring until the solution is slightly alkaline.

  • Step 5: Collect the precipitated crude methacrylamide by filtration and dry it thoroughly.

  • Step 6: Purify the crude product by recrystallization from benzene to obtain crystalline methacrylamide.[1]

Direct experimental protocols for the synthesis of N-(Aminocarbonyl)methacrylamide are not widely reported. However, based on the principles of organic synthesis, two plausible routes can be proposed.

Proposed Protocol 1: From Methacryloyl Chloride and Urea

Causality: This approach relies on the nucleophilic attack of the nitrogen in urea on the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct without competing with the urea.

  • Step 1: In a three-necked flask under an inert atmosphere, dissolve urea in a suitable aprotic solvent (e.g., anhydrous THF).

  • Step 2: Add an equimolar amount of a non-nucleophilic base, such as triethylamine, to the solution.

  • Step 3: Cool the mixture to 0°C and slowly add a solution of methacryloyl chloride in the same solvent.

  • Step 4: Allow the reaction to stir at room temperature for several hours while monitoring the progress by TLC.

  • Step 5: Upon completion, filter the triethylamine hydrochloride salt and remove the solvent under reduced pressure.

  • Step 6: Purify the resulting solid by recrystallization.

Proposed Protocol 2: From Methacryloyl Isocyanate and Ammonia

Causality: This method involves the formation of a highly reactive methacryloyl isocyanate intermediate, which readily reacts with ammonia to form the target N-acylurea. Isocyanates are known to react with amines to form ureas.[2]

  • Step 1: Synthesize methacryloyl isocyanate from methacryloyl chloride and a cyanate salt or by a Curtius or Lossen rearrangement of a suitable precursor.

  • Step 2: In a separate vessel, prepare a solution of ammonia in a non-protic solvent.

  • Step 3: Slowly add the methacryloyl isocyanate solution to the ammonia solution at low temperature.

  • Step 4: Allow the reaction to proceed to completion.

  • Step 5: Isolate the product by filtration or solvent evaporation, followed by purification.

Part 2: A Deep Dive into Reactivity and Polymerization

The presence of the N-acylurea functionality in N-(Aminocarbonyl)methacrylamide introduces significant differences in its reactivity and polymerization behavior compared to the simple amide structure of methacrylamide.

Monomer Reactivity and Stability
PropertyMethacrylamideN-(Aminocarbonyl)methacrylamideRationale
Electrophilicity of Vinyl Group Moderately electrophilicPotentially less electrophilicThe electron-withdrawing effect of the carbonyl group in the N-acylurea moiety may be slightly attenuated by resonance with the second amide group, potentially making the vinyl group slightly less reactive towards nucleophilic attack compared to methacrylamide.
Hydrogen Bonding Can act as both a hydrogen bond donor and acceptor.Possesses additional N-H and C=O groups, leading to more extensive and stronger hydrogen bonding networks.The urea functionality provides more sites for intermolecular hydrogen bonding, which can influence solubility and polymerization kinetics.
Hydrolytic Stability The amide bond is generally stable under neutral and basic conditions but can be hydrolyzed under strong acidic or basic conditions.The N-acylurea bond is known to be more susceptible to hydrolysis, particularly under acidic conditions, compared to a simple amide bond.[3][4]The presence of the second carbonyl group activates the acyl-nitrogen bond towards nucleophilic attack by water.
Polymerization Characteristics

Both monomers can be polymerized via free-radical polymerization. However, the differences in their structure and reactivity are expected to influence the polymerization kinetics and the properties of the resulting polymers.

Experimental Protocol: Free-Radical Solution Polymerization

Causality: This is a standard method for polymerizing vinyl monomers. The initiator generates free radicals that attack the double bond of the monomer, initiating a chain reaction. The choice of solvent is crucial for ensuring the solubility of both the monomer and the resulting polymer.

  • Step 1: Dissolve the monomer (methacrylamide or N-(Aminocarbonyl)methacrylamide) in a suitable solvent (e.g., water, DMF, or DMSO) in a reaction vessel.

  • Step 2: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (for aqueous solutions).

  • Step 3: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Step 4: Heat the reaction mixture to the appropriate temperature (typically 60-80°C for AIBN) to initiate polymerization.

  • Step 5: Maintain the reaction at this temperature for a specified time to achieve the desired conversion.

  • Step 6: Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Step 7: Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or acetone).

  • Step 8: Collect the polymer by filtration and dry it under vacuum.[5]

DOT Diagram: Free-Radical Polymerization Workflow

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Polymer Isolation dissolve Dissolve Monomer in Solvent add_initiator Add Initiator dissolve->add_initiator deoxygenate Deoxygenate (N2 Purge) add_initiator->deoxygenate heat Heat to Initiate (e.g., 60-80°C) deoxygenate->heat polymerize Maintain Temperature for Polymerization heat->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate precipitate Precipitate in Non-Solvent terminate->precipitate filter_dry Filter and Dry under Vacuum precipitate->filter_dry

Caption: Workflow for free-radical solution polymerization.

The rate of polymerization (Rp) is influenced by the propagation rate constant (kp) and the termination rate constant (kt).

  • Methacrylamide: The polymerization kinetics of methacrylamide are well-documented.

  • N-(Aminocarbonyl)methacrylamide: The extensive hydrogen bonding capabilities of the N-acylurea group could lead to monomer aggregation or association in solution. This pre-organization could potentially lead to an increase in the local monomer concentration around the propagating radical chain, thereby affecting the polymerization rate. The bulkier N-substituent might also introduce steric hindrance, which could influence both kp and kt.

Part 3: Polymer Properties and Potential Applications

The structural differences between the monomers are directly translated into the properties of their respective polymers.

Comparative Polymer Properties
PropertyPoly(methacrylamide)Poly(N-(Aminocarbonyl)methacrylamide)Rationale
Solubility Typically soluble in water and polar organic solvents.Solubility is expected to be highly dependent on the solvent due to the strong hydrogen bonding capabilities of the pendant N-acylurea groups. It may exhibit solubility in highly polar aprotic solvents like DMSO or DMF.The urea functionality can form strong intermolecular and intramolecular hydrogen bonds, which can either enhance or decrease solubility depending on the solvent's ability to disrupt these interactions.
Thermal Stability Generally exhibits good thermal stability.The thermal stability may be influenced by the N-acylurea group. The additional functional groups could provide sites for either enhanced stability through strong intermolecular forces or potential degradation pathways.The decomposition mechanism of the N-acylurea moiety under thermal stress would be a key determinant of the overall polymer stability.
Hydrolytic Stability of Pendant Group The amide pendant group is relatively stable.The N-acylurea pendant group is expected to be more susceptible to hydrolysis, particularly in acidic environments.[3][4]This could lead to post-polymerization modification of the polymer's properties over time in aqueous environments.
Biocompatibility & Biodegradability Poly(methacrylamide) and its derivatives are often investigated for biomedical applications due to their biocompatibility.The presence of the urea group, a naturally occurring molecule, suggests potential for biocompatibility. The hydrolytic lability of the N-acylurea bond could impart a degree of biodegradability to the polymer.[6]The degradation products would include urea and polymethacrylic acid, which have different biological fates.
Potential Applications
  • Methacrylamide Polymers: Widely used in hydrogels for biomedical applications, as flocculants in water treatment, and in the production of various copolymers for coatings and adhesives.[6]

  • Poly(N-(Aminocarbonyl)methacrylamide): The unique properties of this polymer could open doors to novel applications:

    • Controlled Drug Delivery: The hydrolytically labile N-acylurea linkage could be exploited for the design of biodegradable drug delivery systems where the drug is released as the polymer backbone degrades.

    • Smart Materials: The extensive hydrogen bonding capabilities could be utilized to create materials that are responsive to stimuli such as pH or temperature.

    • Enhanced Adhesion: The urea functionality is known to promote adhesion to various substrates, suggesting potential applications in advanced adhesives and coatings.

Part 4: Analytical Characterization

A thorough characterization of both the monomers and the resulting polymers is essential for understanding their properties and performance.

Monomer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized monomers. For N-(Aminocarbonyl)methacrylamide, characteristic peaks for the vinyl protons, the methyl protons, and the N-H protons of the urea and amide groups would be expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. For N-(Aminocarbonyl)methacrylamide, key absorbances would include the C=O stretching of the amide and urea, N-H stretching, and the C=C stretching of the vinyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the monomer and confirm its identity.

Polymer Characterization
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

  • NMR and FTIR Spectroscopy: To confirm the successful polymerization and the structure of the polymer repeating unit. The disappearance of the vinyl proton signals in the ¹H NMR spectrum is a clear indication of polymerization.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymers, including the glass transition temperature (Tg) and the decomposition temperature.

  • Rheology: To study the viscoelastic properties of the polymer solutions or gels.

DOT Diagram: Polymer Characterization Workflow

G cluster_mw Molecular Weight cluster_structure Structural Analysis cluster_thermal Thermal Properties cluster_rheo Mechanical Properties gpc GPC/SEC (Mn, Mw, PDI) nmr NMR Spectroscopy (¹H, ¹³C) ftir FTIR Spectroscopy nmr->ftir dsc DSC (Tg) tga TGA (Decomposition Temp.) dsc->tga rheology Rheology (Viscoelasticity) PolymerSample PolymerSample PolymerSample->gpc PolymerSample->nmr PolymerSample->dsc PolymerSample->rheology

Caption: Key techniques for polymer characterization.

Conclusion

While methacrylamide remains a versatile and widely utilized monomer, the introduction of an N-aminocarbonyl group opens up a new dimension of chemical functionality and material design possibilities. The enhanced hydrogen bonding capacity, potential for biodegradability, and unique reactivity of N-(Aminocarbonyl)methacrylamide make it a compelling candidate for advanced applications in drug delivery, smart materials, and specialty polymers. This guide has provided a foundational understanding of the key differences between these two amides, offering both established knowledge and reasoned hypotheses to guide future research and development in this exciting area of polymer chemistry. The provided experimental frameworks serve as a starting point for the synthesis and characterization of these materials, empowering researchers to explore their full potential.

References

  • Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. (2016). Biomacromolecules, 17(10), 3346-3354.
  • Organic Syntheses Procedure: methacrylamide. Available at: [Link]

  • Stability of Amide Bonds Formed by NHS Ester Reactions: A Compar
  • Poly(ester urea)s: Synthesis, material properties, and biomedical applications. (2024). Progress in Polymer Science, 156, 101866.
  • Poly(urea-urethane) polymers with multi-functional properties. (2025).
  • Synthesis and characterization of methacrylamide-acrylic acid-N-isopropylacrylamide polymeric hydrogel: degradation kinetics and rheological studies. (2025).
  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). The Journal of Organic Chemistry, 79(9), 3845-3858.
  • Synthesis and Copolymerization of several N-substituted acrylamides. (2008). Baghdad Science Journal, 5(4).
  • Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characteriz
  • Non-isocyanate route to amides and polyamides through reactions of aryl N-phenylcarbamates with carboxylic acids. (2025).
  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (2000). Macromolecules, 33(2), 248-252.
  • Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. (2008). Macromolecular Chemistry and Physics, 209(14), 1465-1475.
  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amid
  • Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. (1998). Polymer, 39(15), 3359-3363.
  • Natural Polymers for Encapsul
  • Three potential analytical methods to make invisible polyacrylamide visible in the aqu
  • Influence of urea and glycerol on functional properties of biodegradable PVA/xylan composite films. (2025).
  • Synthesis and Copolymerization of several N-substituted acrylamides.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). PMC.
  • Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.
  • Polymer Analysis/Characterization.
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.
  • The influence of temperature and pH on the suppression of N-acylurea....
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • Methacrylamide(79-39-0) 1H NMR spectrum. ChemicalBook.
  • Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initi
  • Characterizing method for polymers. The Analytical Scientist.
  • FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer....
  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). Royal Society of Chemistry.
  • Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Publishing.
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  • Synthesis and Characterization of Antibacterial and Temperature Responsive Methacrylamide Polymers. (2025).
  • A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride.
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  • kinetics of free radical polymerization method/ PS chem educ
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  • A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide
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  • Synthesis and characterization of novel N-acyl cyclic urea derivatives.
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  • Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. (2022). MDPI.
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Methacryloylurea melting point and thermal stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point and Thermal Stability of Methacryloylurea and Its Derivatives

Executive Summary

Methacryloylurea, a functionalized monomer, holds significant potential in the development of advanced polymers for biomedical and material science applications. Its urea and methacryl functionalities impart unique hydrogen-bonding capabilities and polymerizability, respectively. However, the successful processing and application of this monomer are fundamentally dictated by its thermal properties. This guide provides a comprehensive analysis of the methodologies used to determine the melting point and thermal stability of methacryloylurea. We offer detailed, field-proven protocols for melting point analysis, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). While specific experimental data for unsubstituted methacryloylurea is scarce in publicly available literature, this guide synthesizes data from closely related urea derivatives and foundational thermal analysis principles to provide researchers with a robust framework for characterization. We establish that N-methacryloyl urea derivatives are high-melting solids that exhibit decomposition at or near their melting point, a critical consideration for polymerization and processing.

Introduction: The Significance of Thermal Properties

The integration of monomers into functional polymers is a process governed by precise temperature control. For a monomer like methacryloylurea, two thermal characteristics are paramount: the melting point and the decomposition temperature.

  • Melting Point (Tm): This parameter defines the transition from a solid to a liquid state. For solvent-free melt polymerization, knowing the Tm is essential for establishing the lower limit of the processing temperature window. Furthermore, the sharpness of the melting point is a primary indicator of sample purity; impurities typically cause a depression and broadening of the melting range.

  • Thermal Stability: This refers to the temperature at which the molecule begins to chemically decompose. The onset of decomposition represents the absolute upper limit of the processing window. Exceeding this temperature results in the irreversible degradation of the monomer, preventing successful polymerization and leading to the formation of unwanted, potentially detrimental byproducts.

Understanding the interplay between melting and decomposition is therefore not merely an academic exercise but a critical necessity for any researcher aiming to leverage this monomer in drug development, hydrogel formulation, or advanced materials synthesis.

Synthesis and Purity Considerations

The thermal properties of a chemical are intrinsically linked to its purity. The synthesis of N-substituted urea (meth)acrylates can be challenging, often involving reactive intermediates that can lead to byproducts which must be laboriously removed[1]. A common conceptual pathway involves the reaction of an amine-containing molecule with a methacrylic precursor.

For instance, the synthesis of N-methacryloyl urea derivatives can be achieved through the addition of an amino group to methacryloyl isocyanate[2][3]. Another approach involves reacting a urea-containing molecule with an activated methacrylic acid derivative, such as methacrylic anhydride or methacryloyl chloride[1][4].

Plausible Impurities and Their Impact:

  • Methacrylic Acid: A potential byproduct from reactions using methacrylic anhydride, which can lower the onset of polymerization and affect pH[1].

  • Unreacted Precursors: Residual urea or other starting materials will depress the melting point.

  • Oligomers: Premature polymerization during synthesis or storage can lead to a material with no sharp melting point.

The presence of these impurities complicates thermal analysis. Therefore, rigorous purification (e.g., recrystallization, chromatography) is a mandatory precursor to accurate characterization.

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For molecules like methacryloylurea derivatives that may decompose, the visual observation is often of melting accompanied by a color change (e.g., charring)[2].

Experimental Protocol: Capillary Melting Point Determination

This protocol ensures accuracy through careful sample preparation and controlled heating.

  • Sample Preparation:

    • Ensure the methacryloylurea sample is thoroughly dried under vacuum to remove any residual solvents.

    • Grind the crystalline sample into a fine, homogeneous powder using a mortar and pestle.

    • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup & Measurement:

    • Use a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.

    • Based on a preliminary rough measurement, set a slow heating ramp (1-2 °C/min) for the precise determination, starting at least 20 °C below the expected melting point. A slow ramp rate is crucial for allowing the system to maintain thermal equilibrium[5].

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear).

  • Data Reporting & Interpretation:

    • Report the melting point as a range from T_onset to T_clear. A narrow range (< 2 °C) indicates high purity.

    • Note any visual changes such as decomposition (browning, charring) during melting.

Quantitative Data for Methacryloyl Urea Derivatives
CompoundMelting Point (°C)NotesSource
Poly[N-methacryloyl-N'-succinoyl-urea-co-phenyl methacrylamide]240 (decomposes)Decomposes upon melting.[2]
Urea (Reference)~133Decomposes shortly after melting[6][7].[6]

This data strongly suggests that the addition of the methacryloyl group to the urea structure significantly increases its thermal stability and melting point, pushing it into a regime where melting and decomposition are closely linked events.

Comprehensive Thermal Stability Assessment

To fully define the thermal processing window, a more sophisticated analysis beyond the melting point is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for this purpose[3].

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which decomposition begins and the kinetics of mass loss[8].

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the dried methacryloylurea sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 25-50 mL/min to prevent oxidative decomposition[1].

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results[1].

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of maximum decomposition rate (T_max).

    • Determine key parameters such as T_onset (onset temperature of decomposition), T_5% and T_50% (temperatures at which 5% and 50% mass loss occurs, respectively).

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic events (like melting) and exothermic events (like decomposition or polymerization)[4][9].

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Hermetically seal 3-5 mg of the dried methacryloylurea sample in an aluminum DSC pan. A pierced lid can be used if decomposition is expected to release significant gas pressure[2].

  • Experimental Conditions:

    • Purge Gas: Use an inert nitrogen atmosphere (30-50 mL/min).

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to 300 °C (or a temperature beyond the decomposition identified by TGA) at a rate of 10 °C/min.

      • Cool the sample back to 25 °C.

      • Perform a second heating scan under the same conditions to observe the properties of the material after its initial thermal history.

  • Data Analysis:

    • Identify endothermic peaks, which correspond to melting events (Tm).

    • Identify exothermic peaks. An exotherm occurring at the same temperature as a mass loss in TGA strongly confirms a decomposition event. An exotherm without mass loss could indicate a polymerization or crystallization event[6].

Visualizing the Characterization Workflow

A logical workflow ensures that data from multiple techniques is integrated to build a comprehensive thermal profile of the monomer.

G cluster_synthesis Synthesis & Purification cluster_data Data Integration Syn Synthesis of Methacryloylurea Pur Purification (e.g., Recrystallization) Syn->Pur Crude Product Char Structural Confirmation (NMR, FTIR) Pur->Char Pure Monomer MP Melting Point Determination Char->MP Purity Check TGA TGA Analysis (Inert Atmosphere) Char->TGA Decomposition Profile Report Define Thermal Window (Tm to T_onset) MP->Report DSC DSC Analysis (Heat-Cool-Heat) TGA->DSC DSC->Report

Caption: Integrated workflow for the synthesis and thermal characterization of methacryloylurea.

Conclusion

The thorough characterization of methacryloylurea's melting point and thermal stability is a prerequisite for its effective use in research and development. This guide outlines the necessary experimental protocols and interpretive frameworks required to establish a reliable thermal processing window. Data from related N-methacryloyl urea derivatives indicate that these monomers are crystalline solids with high melting points, likely exhibiting decomposition concurrently with melting around 240 °C[2]. This behavior underscores the necessity of precise temperature control during any melt-state processing or polymerization. By employing the validated TGA and DSC protocols detailed herein, researchers can confidently determine the operational limits for methacryloylurea, ensuring the integrity of the monomer and the successful synthesis of next-generation polymers.

References

  • Niggemann, M., & Ritter, H. (1997). Polymerizable Dendrimers: III. Synthesis and Polymerization of N-Methacryloyl Urea Derivatives Bearing Branched Aspartic Acid Co. Journal of Macromolecular Science, Part A, 34(8), 1325-1340. [Link]

  • Niggemann, M., & Ritter, H. (2006). Polymerizable Dendrimers: III. Synthesis and Polymerization of N-Methacryloyl Urea Derivatives Bearing Branched Aspartic Acid Condensates. Taylor & Francis Online. [Link]

  • Opris, D. M., et al. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]

  • Ausias, G., et al. (2023). One pot synthesis of urea (meth)acrylates.
  • Zhao, X., et al. (2020). Green Synthetic Approach for Photo-Cross-Linkable Methacryloyl Hyaluronic Acid with a Tailored Substitution Degree. Biomacromolecules, 21(5), 1948-1957. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • Steffen, M., et al. (2017). Thermodynamics and reaction mechanism of urea decomposition. Thermochimica Acta, 651, 44-57. [Link]

  • Turi, E. A. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

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N-(Aminocarbonyl)methacrylamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(Aminocarbonyl)methacrylamide

Executive Summary

N-(Aminocarbonyl)methacrylamide, also known as (2-Methylprop-2-enoyl)urea, is a bifunctional monomer possessing both a reactive methacrylamide group and a urea functionality. This unique combination makes it a valuable building block in polymer chemistry, particularly for the synthesis of functional polymers with applications in the biomedical and pharmaceutical fields. Its ability to participate in polymerization reactions, coupled with the hydrogen-bonding capabilities of the urea group, allows for the creation of materials with tailored properties, such as hydrogels for drug delivery and tissue engineering. This guide provides a comprehensive overview of its core molecular attributes, plausible synthetic routes, polymerization behavior, and standard analytical protocols, designed for researchers and drug development professionals.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, as well as for characterization and registration purposes.

Chemical Identity and Formula
  • Systematic Name : N-(Aminocarbonyl)methacrylamide

  • Other Names : (2-Methylprop-2-enoyl)urea, 1-methacryloylurea[1]

  • CAS Number : 20602-83-9[1]

  • Molecular Formula : C₅H₈N₂O₂[1]

Molecular Weight and Composition

The molecular weight is a cornerstone for all quantitative work, from reaction planning to analytical characterization.

AttributeValueSource
Molecular Weight 128.131 g/mol [1]
Monoisotopic Mass 128.058577 g/mol Calculated

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for N-(Aminocarbonyl)methacrylamide are not detailed in the provided search results, a chemically sound pathway can be postulated based on fundamental organic chemistry principles and the known reactivity of its precursors. The most direct approach involves the acylation of urea with a reactive methacrylic acid derivative.

A plausible and industrially scalable method involves the reaction of urea with methacryloyl chloride.[1] This reaction is an electrophilic acyl substitution at one of the amine groups of urea. The choice of methacryloyl chloride as the acylating agent is driven by its high reactivity, which ensures efficient conversion. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of N-(Aminocarbonyl)methacrylamide

This protocol is a representative example based on established chemical principles.

  • Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add urea and a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran).

  • Inert Atmosphere : Purge the system with dry nitrogen to exclude moisture, which could hydrolyze the methacryloyl chloride.

  • Cooling : Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the acylation reaction.

  • Reagent Addition : Dissolve methacryloyl chloride in the anhydrous solvent and add it dropwise to the cooled, stirred urea suspension.

  • Reaction : Allow the reaction to proceed at 0°C for 2-4 hours, followed by warming to room temperature overnight to ensure complete reaction.

  • Workup and Purification : The reaction mixture is filtered to remove any urea-hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Validation : The identity and purity of the synthesized N-(Aminocarbonyl)methacrylamide must be confirmed using analytical techniques as described in Section 5.0.

G cluster_reaction Synthesis Urea Urea Reaction Acylation (0°C to RT) Urea->Reaction + MAC Methacryloyl Chloride MAC->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product N-(Aminocarbonyl)methacrylamide Purification Filtration & Recrystallization Product->Purification Workup Reaction->Product HCl byproduct scavenged Final_Product Validated Product Purification->Final_Product Pure Product

Caption: Plausible synthesis workflow for N-(Aminocarbonyl)methacrylamide.

Polymerization and Applications in Drug Development

The methacrylamide functional group is readily polymerizable via free-radical polymerization techniques, making N-(Aminocarbonyl)methacrylamide a versatile monomer. Its derivatives are extensively used to create functional polymers for biomedical applications.[2][3]

The presence of the urea group imparts specific properties to the resulting polymers. The N-H and C=O moieties can act as hydrogen bond donors and acceptors, respectively. This can lead to polymers with controlled water solubility, thermal stability, and the ability to form organized structures in solution, such as micelles or hydrogels.[4] In the context of drug development, polymers and copolymers of N-(Aminocarbonyl)methacrylamide and its analogues can be used to:

  • Formulate Hydrogels : Cross-linked polymers can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.[4][5]

  • Create Drug Conjugates : The monomer can be copolymerized with other functional monomers to create polymers that can be conjugated to drugs, improving their solubility, stability, and pharmacokinetic profiles.

  • Develop Responsive Materials : By copolymerizing with stimuli-responsive monomers, materials can be designed to release drugs in response to specific triggers like pH or temperature.[6]

Polymerization Workflow Example: Radical Polymerization
  • Monomer Solution : Dissolve N-(Aminocarbonyl)methacrylamide and any comonomers in a suitable solvent (e.g., water or an organic solvent).

  • Initiator Addition : Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS).[7][8] The choice of initiator depends on the solvent and desired reaction temperature.

  • Degassing : Remove dissolved oxygen from the solution by bubbling with an inert gas (N₂ or Ar), as oxygen can inhibit free-radical polymerization.

  • Polymerization : Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator and start the polymerization process.

  • Termination and Isolation : After the desired time, terminate the reaction (e.g., by cooling and exposure to air). Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

G Monomer N-(Aminocarbonyl)methacrylamide + Comonomers Polymerization Radical Polymerization (Heat, Inert Atm.) Monomer->Polymerization Initiator Free Radical Initiator (e.g., AIBN) Initiator->Polymerization Polymer Functional Polymer Backbone Polymerization->Polymer Application Drug Delivery System (e.g., Hydrogel) Polymer->Application Drug Active Pharmaceutical Ingredient (API) Drug->Application

Caption: Polymerization of the monomer for drug delivery applications.

Analytical and Quality Control Protocols

Ensuring the chemical identity and purity of the monomer is paramount before its use in polymerization and subsequent applications. Standard spectroscopic methods are employed for this purpose.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the key functional groups. Expected characteristic peaks for N-(Aminocarbonyl)methacrylamide would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching for both the amide and urea groups (around 1640-1680 cm⁻¹), and C=C stretching from the vinyl group (around 1630 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for elucidating the precise molecular structure.

Self-Validating Protocol: ¹H NMR Characterization
  • Sample Preparation : Accurately weigh ~5-10 mg of the synthesized N-(Aminocarbonyl)methacrylamide and dissolve it in a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a known quantity of an internal standard (e.g., tetramethylsilane - TMS) to the sample for chemical shift referencing (δ=0.00 ppm).

  • Data Acquisition : Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Structural Validation :

    • Chemical Shift Analysis : Compare the observed chemical shifts of the protons with expected values. The vinyl protons should appear in the δ 5-6 ppm region, the methyl protons around δ 1.9 ppm, and the N-H protons at a higher chemical shift, which may be broad.

    • Integration Analysis : The integral ratios of the different proton signals must correspond to the number of protons in the structure (e.g., CH₂=C(CH₃)CONHCONH₂ would have a ratio of 2:3:1:2 for the vinyl, methyl, amide NH, and urea NH₂ protons, respectively).

    • Coupling Constant Analysis : Analyze the splitting patterns (multiplicity) to confirm the connectivity of adjacent protons.

  • Purity Assessment : The absence of significant impurity peaks in the spectrum provides evidence of high purity. The purity can be quantified by comparing the integral of the product peaks to those of known impurities or the internal standard.

Conclusion

N-(Aminocarbonyl)methacrylamide stands as a monomer with significant potential, particularly for creating advanced materials for the pharmaceutical and biomedical sectors. Its defined molecular weight of 128.131 g/mol and formula of C₅H₈N₂O₂ provide the basis for its synthesis and application.[1] The dual functionality of a polymerizable methacrylamide group and a hydrogen-bonding urea moiety allows for the rational design of functional polymers. Through controlled synthesis and polymerization, this compound can be leveraged to develop innovative drug delivery systems, hydrogels, and other smart materials, making it a key molecule for researchers in drug development and material science.

References

  • Synthesis method for N-(3-aminopropyl)
  • N-(3-Aminopropyl) methacrylamide | C7H14N2O | CID 2734954 - PubChem. [Link]

  • A Green Synthesis and Polymerization of N-Alkyl Methacrylamide Monomers with New Chemical Approach | Request PDF - ResearchGate. [Link]

  • Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. [Link]

  • N-Methylmethacrylamide | C5H9NO | CID 77495 - PubChem. [Link]

  • Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization - RSC Publishing. [Link]

  • A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride. [Link]

  • Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing). [Link]

  • Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents | Request PDF - ResearchGate. [Link]

  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC. [Link]

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. [Link]

  • Innovations in Polymer Science with N-(6-Aminohexyl)methacrylamide Hydrochloride. [Link]

  • Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed. [Link]

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Methodological & Application

Advanced Protocol: Free Radical Polymerization of Methacryloylurea Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Target Audience: Polymer Chemists, Drug Delivery Researchers, Materials Scientists

Abstract

Methacryloylurea (MAU) monomers represent a unique class of functional methacrylates characterized by the presence of a urea moiety (


) adjacent to the polymerizable vinyl group. This structural feature imparts significant hydrogen-bonding capability, polarity, and potential for pH-responsive behavior to the resulting polymers. This guide provides a rigorous, field-validated protocol for the free radical polymerization (FRP) of MAU monomers. Unlike standard methacrylates (e.g., MMA), MAU monomers require specific solvent systems (typically dipolar aprotic) to disrupt strong intermolecular hydrogen bonds and ensure homogeneous polymerization. This document details the synthesis rationale, solution polymerization workflow, and critical characterization metrics required to validate the material for biomedical applications such as drug delivery and hydrogel scaffolds.

Scientific Foundation & Mechanism

The Chemistry of Methacryloylurea

The polymerization of MAU is driven by the radical reactivity of the methacrylate double bond. However, the pendant urea group introduces two critical physicochemical factors:

  • Strong Hydrogen Bonding: The urea protons act as strong H-bond donors, while the carbonyl oxygen acts as an acceptor. This leads to high monomer viscosity and potential aggregation in non-polar solvents.

  • Solubility Profile: Poly(methacryloylurea) (PMAU) is typically insoluble in common organic solvents (e.g., THF, Chloroform) and water (unless ionized or copolymerized), necessitating the use of DMSO or DMF for solution polymerization.

Reaction Mechanism

The polymerization follows a standard free radical chain mechanism:

  • Initiation: Thermal decomposition of AIBN yields cyanoisopropyl radicals.

  • Propagation: Addition of the radical to the vinyl group of MAU. The bulky urea side chain may influence tacticity and propagation kinetics (

    
    ) due to steric hindrance.
    
  • Termination: Primarily via bimolecular coupling or disproportionation.

Pathway Visualization

The following diagram illustrates the chemical transformation and the critical influence of solvent choice on the polymer chain conformation.

MAU_Polymerization_Mechanism Monomer Methacryloylurea (Monomer) Complex Solvated Monomer (Homogeneous Solution) Monomer->Complex Dissolution Initiator AIBN (Initiator) Radical Propagating Radical (~CH2-C*(Me)-CO-NH-CO-NHR) Initiator->Radical Thermal Decomp (60-70°C) Solvent Solvent: DMF/DMSO (H-Bond Disruptor) Solvent->Complex Stabilizes Urea Group Complex->Radical Initiation Radical->Radical Propagation (kp) Polymer Poly(methacryloylurea) (Linear Polymer) Radical->Polymer Termination (kt) Precipitation Precipitation (in Acetone/Water) Polymer->Precipitation Isolation

Figure 1: Mechanistic pathway of MAU polymerization highlighting the critical role of polar solvents in preventing premature aggregation.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleHandling Note
Methacryloylurea (MAU) Synthesized*MonomerHygroscopic; store in desiccator.
AIBN (Azobisisobutyronitrile)98%, RecrystallizedInitiatorRecrystallize from methanol before use to remove inhibitors. Store at 4°C.
DMF (Dimethylformamide)Anhydrous, 99.8%SolventMust be dry to prevent side reactions (e.g., hydrolysis).
Diethyl Ether or Acetone ACS ReagentPrecipitantUsed to isolate the polymer.
Nitrogen / Argon UHP GradeInert GasEssential to remove oxygen (radical scavenger).

*Note: MAU monomers are often synthesized in-house via the reaction of methacryloyl isocyanate with ammonia or primary amines.

Equipment
  • Schlenk line or Nitrogen manifold.

  • Oil bath with digital temperature control (Stability ±1°C).

  • Magnetic stirrer and Teflon-coated stir bars.

  • High-vacuum pump for drying.

  • Soxhlet extractor (optional, for rigorous purification).

Experimental Protocol: Solution Polymerization

This protocol describes the homopolymerization of N-methacryloylurea. For copolymers, adjust the feed ratios accordingly.

Phase 1: Preparation & Degassing

Objective: Create an oxygen-free environment to ensure reproducible kinetics.

  • Monomer Dissolution:

    • In a dry Schlenk tube or round-bottom flask, dissolve 1.0 g (approx. 7.8 mmol) of MAU in 4.0 mL of anhydrous DMF .

    • Target Concentration: ~20-25 wt%. High concentrations increase rate (

      
      ) but may lead to high viscosity and heat transfer issues.
      
  • Initiator Addition:

    • Add 10-20 mg of AIBN (1-2 wt% relative to monomer).

    • Tip: Dissolve AIBN in a minimal amount of DMF separately and add via syringe for precision.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge flask in liquid nitrogen until contents are solid.

    • Pump: Apply high vacuum (10-15 min) to remove headspace gas.

    • Thaw: Close valve, remove from N2, and thaw in warm water.

    • Repeat: Perform 3 cycles.

    • Alternative: If FPT is unavailable, bubble UHP Nitrogen through the solution for 30 minutes.

Phase 2: Polymerization

Objective: Controlled chain growth.

  • Heating:

    • Place the sealed flask into a pre-heated oil bath at 65°C .

    • Stir continuously at 300-400 RPM.

  • Reaction Time:

    • Allow reaction to proceed for 12–24 hours .

    • Visual Check: The solution should remain clear but become noticeably viscous. If turbidity appears, the polymer may be precipitating (solvent quality issue) or crosslinking (impurity issue).

Phase 3: Isolation & Purification

Objective: Remove unreacted monomer and solvent.

  • Quenching:

    • Remove flask from heat and expose to air to stop the reaction. Cool to room temperature.

  • Precipitation:

    • Dropwise add the DMF polymer solution into a large excess (10x volume) of Acetone or Diethyl Ether under vigorous stirring.

    • Observation: PMAU typically precipitates as a white, fibrous solid or powder.

  • Washing:

    • Decant the supernatant. Redissolve the polymer in a minimum amount of DMF and re-precipitate (Repeat 2x).

    • Why? Urea monomers adsorb strongly; double precipitation is crucial for purity.

  • Drying:

    • Dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual DMF.

Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_iso Phase 3: Isolation Step1 Dissolve MAU in DMF (20-25 wt%) Step2 Add AIBN (1-2 wt%) Step1->Step2 Step3 Degas (N2 Sparge or FPT) Remove O2 Step2->Step3 Step4 Heat to 65°C 12-24 Hours Step3->Step4 Step5 Monitor Viscosity (Check for Gelation) Step4->Step5 Step6 Precipitate in Acetone (10x Excess) Step5->Step6 Step7 Vacuum Dry 40°C, 24h Step6->Step7

Figure 2: Step-by-step experimental workflow for the solution polymerization of MAU.

Characterization & Validation

To ensure the integrity of the synthesized polymer, the following characterization steps are mandatory.

Spectroscopy (FTIR & NMR)
TechniqueTarget SignalInterpretation
FTIR 1650-1690 cm⁻¹ (Amide I)Confirms presence of Urea/Amide C=O.
FTIR 1530-1550 cm⁻¹ (Amide II)N-H bending vibration.
FTIR Absence of 1630 cm⁻¹Disappearance of C=C vinyl stretch indicates conversion.
¹H-NMR 5.5 - 6.0 ppm (Vinyl)Signals should disappear in the polymer.
¹H-NMR 0.8 - 1.2 ppm (Backbone)Broadening of methyl/methylene peaks confirms polymerization.
Thermal Analysis (DSC/TGA)
  • Glass Transition (

    
    ):  Poly(methacryloylurea)s typically exhibit high 
    
    
    
    values (often >100°C) due to rigid urea side chains and hydrogen bonding.
  • Thermal Stability: TGA usually shows stability up to ~200°C, after which urea decomposition (deammoniation) may occur.

Application Notes: Drug Delivery & Hydrogels

pH-Responsive Hydrogels

MAU monomers are excellent candidates for pH-sensitive hydrogels.

  • Protocol Modification: Add a crosslinker (e.g., N,N'-Methylenebisacrylamide (MBA) at 1-5 mol%) to the polymerization solution.

  • Mechanism: The urea group is generally neutral, but if copolymerized with methacrylic acid (MAA) or amino-methacrylates, the urea groups can participate in supramolecular complexation, modulating swelling based on pH.

Drug Complexation

The urea moiety can form specific hydrogen-bonded complexes with drugs containing proton acceptors (e.g., ether oxygens, carbonyls).

  • Case Study: Copolymerization of MAU with HEMA creates hydrogels that can sustain the release of drugs like Fluorouracil or NSAIDs via H-bond interactions rather than simple physical entrapment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Polymer Oxygen inhibitionIncrease degassing time; check N2 purity.
Insoluble Gel Formed Crosslinking (Impurities)Ensure monomer purity; reduce concentration; check for bifunctional impurities.
Polymer Gummy/Sticky Residual SolventDMF is hard to remove. Dry under high vacuum (>10 mbar) at 50°C for 48h.
Phase Separation during Rxn Poor Solvent ChoiceEnsure DMF is anhydrous; add small amount of LiCl (1 wt%) to break H-bond aggregates if needed.

References

  • Niggemann, M., & Ritter, H. (1997).[1] Polymerizable Dendrimers: III. Synthesis and Polymerization of N-Methacryloyl Urea Derivatives Bearing Branched Aspartic Acid. Journal of Macromolecular Science, Part A. Link

  • Rzaev, Z. M. O., et al. (2007). Synthesis and Polymerization of New Methacryloyl Ureas Carrying a Hindered Piperidine and a Hydroxyl Group. Journal of Macromolecular Science, Part A. Link

  • Sava, M., et al. (2025). Synthesis and characterization of poly[N-acryloyl-(D/L)-phenylalanine-co-N-methacryloyloxyethyl-N'-2-hydroxybutyl(urea)] copolymers. ResearchGate. Link

  • Sigma-Aldrich. Controlled Radical Polymerization Guide. (General reference for RAFT/ATRP compatibility with methacrylamides/ureas). Link

  • BenchChem. 2-(Benzoyloxy)ethyl Methacrylate in Controlled Drug Delivery. (Context on hydrophobic methacrylate derivatives). Link

Sources

Troubleshooting & Optimization

Preventing premature polymerization of methacryloylurea during purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methacryloylurea (MAU) Stabilization & Purification

Ticket ID: MAU-PUR-001 Priority: Critical (Polymerization Risk) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

You are encountering premature polymerization because Methacryloylurea (MAU) presents a specific chemical paradox: its urea moiety creates strong hydrogen bonding (requiring heat for solubility), while its methacrylate group is thermally sensitive (polymerizing under heat).

The Solution: You must abandon distillation. The boiling point of MAU exceeds its thermal polymerization threshold. The only viable purification method is Inhibited Recrystallization using a polar solvent system (Water or Water/Ethanol) with a "sacrificial" inhibitor.

Part 1: The Mechanism of Failure

To prevent polymerization, you must understand the "Danger Zone." MAU does not polymerize randomly; it follows a specific radical propagation mechanism triggered by three converging factors.

The Polymerization Triangle

DangerZone cluster_prevention Stabilization Strategy Heat Thermal Energy (>60°C) Polymer RUNAWAY POLYMERIZATION (The 'Hockey Puck') Heat->Polymer Initiates Radicals Radical Sources (Peroxides/Impurities) Radicals->Polymer Propagates NoO2 Oxygen Depletion (Inhibitor Failure) NoO2->Polymer Deactivates MEHQ Inhibitor Sacrificial Inhibitor (MEHQ/Phenothiazine) Inhibitor->Radicals Scavenges Control Temp Control (<50°C if possible) Control->Heat Mitigates

Figure 1: The convergence of heat, radical impurities, and oxygen depletion leads to irreversible polymerization.

Critical Insight: Most researchers use MEHQ (Hydroquinone monomethyl ether) as an inhibitor. MEHQ is useless without Oxygen. If you degas your solvents or run your purification under a strict Nitrogen line while using MEHQ, you are actively disabling your safety net.

Part 2: Troubleshooting Guide

Scenario A: "My product turned into a gel/solid during solvent evaporation."
  • Cause: The "Gel Effect" (Trommsdorff effect). As solvent evaporates, viscosity rises, terminating radical diffusion but allowing propagation to continue.

  • Fix: Never evaporate to dryness under heat. Use a rotary evaporator at <40°C . If the solid won't crash out, add an anti-solvent (e.g., cold diethyl ether) rather than boiling off the solvent.

Scenario B: "I see white flakes forming while heating my recrystallization solvent."
  • Cause: Thermal initiation. You heated the solvent to dissolve the crude solid, but the temperature exceeded the activation energy of the methacrylate group.

  • Fix: Add Sacrificial Inhibitor (50-100 ppm MEHQ) directly into the recrystallization solvent before heating. This inhibitor will stay in the mother liquor during filtration, leaving your crystals pure.

Scenario C: "The product is yellow after purification."
  • Cause: Oxidation products of the inhibitor (benzoquinone derivatives) or residual Phenothiazine.

  • Fix: Wash the final crystals with cold diethyl ether or perform a final rapid recrystallization from water (if solubility permits) without inhibitor, provided you work quickly and keep temperatures low.

Part 3: Validated Purification Protocol

Method: Aqueous/Ethanolic Recrystallization (Do NOT Distill) Target Purity: >98% Yield: ~70-80%

Materials Required:
  • Crude MAU (Solid)

  • Solvent: Deionized Water (primary) or 10% Ethanol/Water.

  • Inhibitor: MEHQ (4-Methoxyphenol).

  • Wash Solvent: Cold Acetone or Diethyl Ether.

Step-by-Step SOP
  • Pre-Wash (Salt Removal):

    • If your synthesis used Methacryloyl Chloride + Urea, your crude contains HCl salts.

    • Suspend crude solid in cold water. Stir for 10 min. Filter. (MAU is less soluble in cold water than the salts).

    • Why? Acidic conditions catalyze polymerization. Removing HCl is vital.

  • The "Safe" Dissolution:

    • Prepare solvent: Water + 100 ppm MEHQ .

    • Calculation: For 100 mL water, add ~10 mg MEHQ.

    • Add crude MAU to the solvent.

    • Heat gently to 60-70°C (Do not boil vigorously). Stir until dissolved.

  • Hot Filtration (Speed is Key):

    • If insoluble particles remain, filter rapidly through a heated funnel.

    • Warning: If the funnel is cold, MAU will crystallize in the stem, clogging it.

  • Controlled Crystallization:

    • Allow the filtrate to cool to Room Temperature slowly (20 mins).

    • Move to an ice bath (0-4°C) for 1 hour.

    • Observation: White, needle-like crystals should form.

  • Isolation:

    • Vacuum filter the crystals.[1]

    • Wash: Rinse with a small amount of ice-cold water (to remove the sacrificial inhibitor).

    • Dry: Vacuum dry at Room Temperature. Do not use a hot oven.

Protocol Crude Crude MAU (Contains Salts/Oligomers) Wash Cold Water Wash (Remove HCl/Salts) Crude->Wash Dissolve Dissolve @ 65°C + 100ppm MEHQ Wash->Dissolve Crystallize Cool to 4°C (Crystals Form) Dissolve->Crystallize Filter Filter & Wash (Remove Inhibitor) Crystallize->Filter

Figure 2: The Inhibited Recrystallization Workflow ensures the monomer is protected during the high-risk heating phase.

Part 4: Data & Reference Tables

Table 1: Inhibitor Selection Guide
InhibitorMechanismRequirementBest Use Case
MEHQ Radical ScavengerRequires Oxygen General storage; Recrystallization from water.
Phenothiazine Anaerobic ScavengerNo Oxygen neededHigh-temp processing; Distillation (if absolutely necessary).
BHT H-Atom DonorRequires OxygenOrganic solvent storage (less effective for MAU).
Table 2: Solubility Profile of Methacryloylurea
SolventSolubility (Cold)Solubility (Hot)Suitability
Water LowHighExcellent (Recrystallization)
Ethanol ModerateHighGood (Yield loss likely)
Chloroform LowModeratePoor
DMF/DMSO HighHighAvoid (Hard to remove)

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography to purify MAU? A: Yes, but it is risky. Silica gel can be slightly acidic and act as a surface for radical generation. Furthermore, columns strip away all inhibitors. If you must column, dope your eluent (solvent) with 10-50 ppm MEHQ and collect fractions into flasks that already contain a trace of inhibitor.

Q2: Why do you advise against distillation? A: Methacryloylurea has a high melting point (>135°C). Its boiling point is likely >200°C at atmospheric pressure. Even under high vacuum, the temperature required to distill it overlaps with the temperature where thermal polymerization becomes uncontrollable.

Q3: How do I store the purified MAU? A: Store in an amber jar (to block UV) at 4°C or -20°C. Ensure there is "headspace" (air) in the jar. Do not purge with Nitrogen before sealing if you are relying on MEHQ residues for stability; the inhibitor needs the oxygen in that headspace to function.

References

  • Synthesis and Properties of Urea-Methacrylates

    • Process for the production of acrylic ureides.[2] (US Patent 3686304A). This foundational patent describes the synthesis of acrylic ureides and their crystallization from water.[2]

  • Inhibition Mechanisms

    • Inhibition of free radical polymerization. Encyclopedia of Polymer Science and Technology. Explains the oxygen requirement for phenolic inhibitors like MEHQ.
  • General Purification of Methacrylic Monomers

    • Purification of Laboratory Chemicals (Armarego & Chai).

Sources

Technical Support Center: Optimizing the Aqueous Solubility of Poly(methacryloylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for poly(methacryloylurea) [PMU]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the aqueous solubility of this promising polymer. As a stimuli-responsive polymer, the solubility of PMU is intricately linked to its environment, offering exciting opportunities for various applications, particularly in drug delivery. This resource aims to equip you with the knowledge to harness these properties effectively in your research.

Troubleshooting Guide: Common Solubility Challenges

This section addresses specific issues you may encounter during the dissolution of poly(methacryloylurea) in aqueous media. The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My poly(methacryloylurea) is not dissolving in water at neutral pH, appearing as a cloudy suspension or precipitate. What is the primary cause and how can I fix this?

Answer:

This is a common observation and is often related to the inherent properties of the polymer and its interaction with the aqueous environment. The primary reason for poor solubility at neutral pH is the strong intermolecular and intramolecular hydrogen bonding facilitated by the urea side groups.[1][2] These hydrogen bonds can cause the polymer chains to aggregate, preventing water molecules from effectively solvating them.

Immediate Troubleshooting Steps:

  • pH Adjustment: The methacrylate backbone of poly(methacryloylurea) contains carboxylic acid groups (or can be hydrolyzed to form them), making it a pH-responsive polymer.[3][4] By increasing the pH of the aqueous medium to a value above the polymer's pKa (typically in the range of 5-7), you can deprotonate the carboxylic acid groups. This introduces negative charges along the polymer chain, leading to electrostatic repulsion that overcomes the hydrogen bonding, thus promoting dissolution.[3]

    • Protocol: Start by preparing a stock solution of a suitable base, such as 0.1 M Sodium Hydroxide (NaOH). Add the base dropwise to your polymer suspension while stirring and monitoring the pH with a calibrated pH meter. Continue adding the base until the polymer completely dissolves.

  • Temperature Modification: Poly(methacryloylurea) can exhibit thermoresponsive behavior, often of the Upper Critical Solution Temperature (UCST) type.[5][6] This means that for some formulations, increasing the temperature can enhance solubility by disrupting the hydrogen bonds between the urea groups.[5]

    • Protocol: Gently heat the aqueous suspension on a hot plate with stirring. Monitor the temperature and observe for dissolution. Be cautious not to exceed temperatures that could lead to polymer degradation.

Question 2: I have adjusted the pH, and the polymer dissolved, but it precipitates when I try to bring the pH back to a neutral or acidic range for my experiment. How can I maintain its solubility under these conditions?

Answer:

This phenomenon is characteristic of pH-responsive polymers. When the pH is lowered, the carboxylic acid groups become protonated, reducing electrostatic repulsion and allowing hydrogen bonding to dominate again, leading to precipitation. To maintain solubility at a desired pH, you can employ the following strategies:

  • Co-solvents: The addition of a water-miscible organic co-solvent can disrupt the hydrophobic interactions and hydrogen bonding within the polymer.

    • Recommended Co-solvents: Ethanol, isopropanol, or dimethyl sulfoxide (DMSO) are often effective.

    • Protocol: Start by dissolving the polymer in the co-solvent first, and then add this solution to the aqueous buffer at the desired pH with vigorous stirring. The optimal ratio of co-solvent to water will need to be determined empirically for your specific polymer and application.

  • Addition of a Denaturant: Urea itself, as a small molecule, is a known denaturant that can disrupt hydrogen bonding and hydrophobic interactions.[7][8][9] Adding a low concentration of urea to the aqueous solution can help maintain the solubility of poly(methacryloylurea).

    • Protocol: Prepare your aqueous buffer containing a specific concentration of urea (e.g., 1-2 M) before attempting to dissolve the polymer.

Question 3: The solubility of my poly(methacryloylurea) seems to vary between different batches, even when I follow the same dissolution protocol. What could be the reason for this inconsistency?

Answer:

Batch-to-batch variability in polymer solubility is often linked to differences in the polymer's physical characteristics that arise during synthesis and purification. Key factors to investigate include:

  • Molecular Weight and Polydispersity: Higher molecular weight polymers generally have lower solubility.[10] Variations in the polymerization process can lead to different average molecular weights and distributions.

    • Recommendation: Characterize the molecular weight and polydispersity of each batch using techniques like Gel Permeation Chromatography (GPC).

  • Residual Monomers or Impurities: The presence of unreacted monomers or other impurities can significantly affect the polymer's interaction with water.

    • Recommendation: Ensure a thorough purification process (e.g., dialysis or precipitation) to remove any low molecular weight impurities.

  • Degree of Cross-linking: Unintended cross-linking during polymerization or storage can render the polymer insoluble.

    • Recommendation: Review your synthesis and storage conditions to minimize the risk of cross-linking.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the properties and handling of poly(methacryloylurea).

What is the expected solubility of poly(methacryloylurea) in different types of solvents?

Based on its chemical structure, poly(methacryloylurea) is expected to have the following solubility profile:

Solvent TypeExpected SolubilityRationale
Water (acidic to neutral pH) LowDominated by intermolecular hydrogen bonding via urea groups.
Water (basic pH) HighDeprotonation of methacrylate carboxyl groups leads to electrostatic repulsion.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents can effectively disrupt hydrogen bonds.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighCan act as both hydrogen bond donors and acceptors, aiding in solvation.[11]
Non-polar Solvents (e.g., Hexane, Toluene) LowThe polar urea and methacrylate groups make the polymer incompatible with non-polar solvents.

How does the ionic strength of the aqueous solution affect the solubility of poly(methacryloylurea)?

The effect of ionic strength is complex and can depend on the pH of the solution.

  • At basic pH (polymer is charged): The addition of salt can have a "salting out" effect. The ions from the salt can shield the charges on the polymer chains, reducing electrostatic repulsion and potentially leading to aggregation and precipitation.

  • At neutral or acidic pH (polymer is largely uncharged): The effect of salt is less pronounced but can still influence solubility by altering the structure of water and its interaction with the polymer.

Can I use surfactants to improve the solubility of poly(methacryloylurea)?

Yes, surfactants can be an effective way to improve the solubility of poly(methacryloylurea), particularly if you are working with a formulation that needs to be stable at a specific pH where the polymer has low solubility. The choice of surfactant will depend on the desired properties of your final solution.

  • Non-ionic surfactants (e.g., Tween®, Triton™ X-100) are generally a good starting point as they are less likely to have complex interactions with the polymer.

  • Ionic surfactants can also be used, but their charge may interact with the polymer, especially at different pH values.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(methacryloylurea) in Aqueous Buffer

  • Weigh the desired amount of poly(methacryloylurea) powder.

  • Add the powder to the desired volume of deionized water or buffer.

  • Place the container on a magnetic stir plate and begin stirring.

  • If the polymer does not dissolve, slowly add a 0.1 M NaOH solution dropwise while monitoring the pH.

  • Continue adding the base until the polymer is fully dissolved and the solution becomes clear.

  • Adjust the final volume and pH as required for your experiment.

Protocol 2: Characterization of pH-Dependent Solubility

  • Prepare a stock solution of poly(methacryloylurea) at a high pH where it is fully soluble (e.g., pH 9).

  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 8).

  • Add a small aliquot of the polymer stock solution to each buffer solution.

  • Allow the solutions to equilibrate for a set period (e.g., 1 hour).

  • Measure the turbidity or absorbance of each solution at a wavelength where the polymer scatters light (e.g., 500 nm) to determine the pH at which precipitation occurs.

Visualizing the Dissolution Process

The following diagram illustrates the key factors influencing the solubility of poly(methacryloylurea) in an aqueous environment.

G cluster_polymer Poly(methacryloylurea) Chain cluster_solution Aqueous Solution cluster_factors Influencing Factors PMU Insoluble PMU Aggregate Dissolved_PMU Soluble PMU Chain PMU->Dissolved_PMU Dissolution Dissolved_PMU->PMU Precipitation pH Increase pH pH->PMU Overcomes H-Bonding (Electrostatic Repulsion) Temp Increase Temperature Temp->PMU Disrupts H-Bonding Cosolvent Add Co-solvent Cosolvent->PMU Disrupts H-Bonding & Hydrophobic Interactions

Caption: Factors influencing the dissolution of poly(methacryloylurea).

References

  • Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (2018). PMC. [Link]

  • Effect of Urea on Ion Pair Formation. The Hydrophilic Effect of Urea. ResearchGate. [Link]

  • Thermoresponsivity of polymer solution derived from a self-attractive urea unit and a self-repulsive lipophilic ion unit. (2017). RSC Publishing. [Link]

  • Contrasting behavior of urea in strengthening and weakening confinement effects on polymer collapse. (2024). AIP Publishing. [Link]

  • Thermoresponsive polymers in non-aqueous solutions. (2022). RSC Publishing. [Link]

  • Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl methacrylate-co-n-butyl acrylate) Colloidal Dispersions and Their Films. ResearchGate. [Link]

  • A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. (2022). MDPI. [Link]

  • Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]

  • Thermoresponsive ureido-derivatized polymers: the effect of quaternization on UCST properties. (2015). RSC Publishing. [Link]

  • Efficient and “green” fabrication of pH-responsive poly(methacrylic acid) nano-hydrogels in water. (2014). RSC Publishing. [Link]

  • Soluble supramolecular polymers based on urea compounds. (1998). RSC Publishing. [Link]

  • Thermoresponsive On-Demand Adhesion and Detachment of a Polyurethane–Urea Bioadhesive. (2024). ACS Publications. [Link]

  • pH-sensitive polymers – Knowledge and References. Taylor & Francis. [Link]

  • Thermoresponsive On-Demand Adhesion and Detachment of a Polyurethane-Urea Bioadhesive. (2024). PubMed. [Link]

  • Urea's action on hydrophobic interactions. (2009). PubMed. [Link]

  • Urea's Action on Hydrophobic Interactions. (2009). Columbia University. [Link]

  • Contrasting behavior of urea in strengthening and weakening confinement effects on polymer collapse. (2024). PubMed. [Link]

  • Measurement and modelling of urea solubility in aqueous propane-1,2,3-triol and prop-2-enoic acid solutions. ResearchGate. [Link]

  • Hydrogen bonding interactions in methacrylate monomers and polymers. (2007). PubMed. [Link]

  • Poly(urethane-methacrylate)s. Synthesis and characterization. ResearchGate. [Link]

  • Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. CORE. [Link]

  • Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. (2014). RSC Publishing. [Link]

  • Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP. (2023). PMC. [Link]

  • Influence of self-complementary hydrogen bonding on solution rheology/electrospinning relationships. Arizona State University. [Link]

  • Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. PMC. [Link]

  • Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. (2023). PMC. [Link]

  • Synthesis of Highly Expandable Poly(methacrylimide) (PMI) Precursor Beads Through Optimized Suspension Polymerization of MAA-MAN-tBMA Copolymers. (2023). MDPI. [Link]

  • Hydrogen Bonding Governs the Elastic Properties of Poly(vinyl alcohol) in Water: Single-Molecule Force Spectroscopic Studies of PVA by AFM. (2000). ACS Publications. [Link]

  • Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. (2014). Frontiers. [Link]

  • Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Redalyc. [Link]

  • Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. ResearchGate. [Link]

Sources

Technical Support Center: Controlling Cross-linking Density in Methacryloylurea (MAU) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Session Ticket ID: MAU-XL-OPT-001

Introduction: The Dual-Network Challenge

Welcome to the technical support hub for Methacryloylurea (MAU) hydrogels. Unlike standard polyacrylamide or PEGDA gels, MAU hydrogels present a unique challenge: Dual Cross-linking .

You are not just managing covalent bonds (via cross-linkers like MBA); you are managing supramolecular hydrogen bonding provided by the urea moiety (-NH-CO-NH-). If you treat this like a standard methacrylate polymerization, your gels will likely fail (become opaque, brittle, or dissolve).

This guide provides the protocols and troubleshooting logic to control cross-linking density (


 ) effectively.

Module 1: Formulation & Synthesis Logic

The Core Variable: Balancing Chemical vs. Physical Density

To control the mechanical modulus (


) and mesh size (

), you must tune two competing networks.
ParameterComponentEffect on NetworkCritical Threshold
Chemical

MBA / EGDMA Permanent covalent bridges. Defines elastic limit.

often causes brittleness.
Physical

Urea Groups Reversible H-bonds. Increases toughness and self-healing potential.[1]High concentration leads to phase separation (opacity).
Solvent Quality DMSO / Water Disrupts or promotes H-bonds during synthesis.High water content during synthesis promotes premature H-bond aggregation (opacity).
Standard Operating Procedure (SOP): MAU Hydrogel Synthesis

Objective: Synthesize a transparent, chemically cross-linked poly(MAU) hydrogel with tunable density.

Reagents:

  • Monomer: N-Methacryloylurea (MAU).

  • Cross-linker: N,N'-Methylenebisacrylamide (MBA) [Hydrophilic] or Ethylene Glycol Dimethacrylate (EGDMA) [Hydrophobic].

  • Initiator: APS/TEMED (Thermal) or Irgacure 2959 (UV).

  • Solvent: DMSO:Water (variable ratio).

Protocol:

  • Solvent Preparation: Prepare a solvent mixture of DMSO:Water.

    • Guideline: Start with 80:20 (v/v) DMSO:Water . High DMSO prevents urea groups from aggregating during polymerization, ensuring a homogeneous network.

  • Monomer Dissolution: Dissolve MAU (1–3 M) in the solvent. Sonicate to ensure complete dissolution.

  • Cross-linker Addition: Add MBA (0.1 – 2.0 mol% relative to monomer).

    • Note: For high-density gels, do not simply increase MBA. You must also increase total monomer concentration (

      
      ) to promote chain entanglement.
      
  • Degassing (CRITICAL): Bubble Nitrogen (

    
    ) for 15 minutes.
    
    • Why? Methacrylates are highly susceptible to oxygen inhibition.

      
       terminates the radical chain, leaving a "sticky" uncured surface and lowering effective cross-linking density.
      
  • Initiation:

    • UV Method:[2][3][4] Add Irgacure 2959 (0.5 wt%), expose to 365nm UV (10 mW/cm²) for 10-30 mins.

    • Thermal Method:[5] Add APS (1 wt%) and TEMED (0.1 wt%). Polymerize at 60°C for 4 hours.

  • Equilibration (The "Switch"):

    • Remove gel from mold.

    • Immerse in excess DI water for 48 hours (change water 3x).

    • Mechanism:[6][7] This washes out DMSO. As water enters, urea-urea H-bonds activate, significantly increasing the modulus (Physical Cross-linking engages).

Module 2: Troubleshooting Guide (FAQ)

Issue 1: The "Opaque Gel" Phenomenon

User Report: "My hydrogel turned white/opaque immediately after polymerization."

  • Diagnosis: Macroscopic Phase Separation. The polymer chains aggregated before the chemical cross-links could lock them in place. This is caused by strong urea-urea interactions or poor solvent quality.

  • Fix:

    • Increase DMSO ratio: Shift from 50:50 to 90:10 DMSO:Water. DMSO disrupts H-bonds, keeping chains soluble during reaction.

    • Reduce Cross-linker: High MBA constrains chains, forcing them to bundle locally.

Issue 2: The "Sticky Surface" (Oxygen Inhibition)

User Report: "The bulk gel is solid, but the top surface is liquid/tacky."

  • Diagnosis: Oxygen Inhibition.[2][6][7][8]

    
     diffused into the surface and scavenged free radicals.[6][7]
    
  • Fix:

    • Physical Barrier: Polymerize between glass plates separated by a Teflon spacer (closed mold).

    • Chemical Scavenging: Increase initiator concentration by 20% to overwhelm surface oxygen.

Issue 3: Inconsistent Swelling Ratios

User Report: "Batch A swelled 200%, Batch B swelled 500%."

  • Diagnosis: Variable Cross-linking Efficiency.

  • Fix:

    • Check Monomer Purity: Hydrolysis of MAU releases urea and methacrylic acid. Methacrylic acid introduces pH sensitivity (ionic repulsion) which drastically alters swelling.

    • Standardize UV Dose: Ensure your UV lamp intensity is calibrated. Fluctuations in intensity change the kinetic chain length.

Module 3: Visualization & Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose mechanical failures in your MAU hydrogel.

MAU_Troubleshooting Start Start: Evaluate Gel State CheckOpacity Is the Gel Opaque? Start->CheckOpacity CheckSurface Is Surface Tacky? CheckOpacity->CheckSurface No (Transparent) OpaqueYes Phase Separation CheckOpacity->OpaqueYes Yes CheckMech Is Gel Too Soft? CheckSurface->CheckMech No SurfaceYes Oxygen Inhibition CheckSurface->SurfaceYes Yes SoftYes Low Cross-link Density CheckMech->SoftYes Yes SolventFix Action: Increase DMSO ratio (Disrupt H-bonds) OpaqueYes->SolventFix MoldFix Action: Use Closed Glass Mold or Glovebox SurfaceYes->MoldFix CheckInit Check Initiator/UV SoftYes->CheckInit IncreaseMBA Action: Increase MBA % or Monomer Conc. CheckInit->IncreaseMBA Protocol OK

Caption: Decision matrix for diagnosing opacity, surface inhibition, and mechanical failure in MAU hydrogels.

Figure 2: Synthesis & Network Formation Pathway

Visualizing how solvent choice dictates the final network structure.

Synthesis_Pathway Monomer MAU Monomer (Urea + Methacrylate) Solvent Solvent Choice Monomer->Solvent DMSO DMSO-Rich Solvent (H-bonds disrupted) Solvent->DMSO Recommended Water Water-Rich Solvent (H-bonds active) Solvent->Water Avoid Polymerization Polymerization (Cross-linking) DMSO->Polymerization Water->Polymerization HomoGel Homogeneous Gel (Transparent) Polymerization->HomoGel From DMSO HeteroGel Heterogeneous Gel (Opaque/Clustered) Polymerization->HeteroGel From Water FinalStep Water Exchange (Activates Physical XL) HomoGel->FinalStep ToughGel Final Tough Hydrogel FinalStep->ToughGel

Caption: The critical role of solvent quality in preventing premature aggregation during MAU synthesis.

Module 4: Quantitative Reference Data

Use this table to estimate the required cross-linker concentration for your target modulus. Note: Values are approximate for a 2M MAU solution in DMSO.

MBA Concentration (mol%)Swelling Ratio (

)
Storage Modulus (

)
Physical State
0.1% High (~800%)~1–5 kPaSoft, highly elastic.
0.5% Medium (~400%)~15–25 kPaStandard tissue engineering scaffold.
1.5% Low (~150%)~50–80 kPaStiff, rubber-like.
>2.5% Minimal (<110%)>100 kPaBrittle, prone to fracture.

References

  • Geckeler, K. E., & Rivas, B. L. (1998). Poly(methacryloylurea): Synthesis and properties.[5] Journal of Macromolecular Science.

    • Relevance: Foundational chemistry of the MAU monomer and its polymeriz
  • Peppas, N. A., et al. (2000). Hydrogels in pharmaceutical formulations.[5][9] European Journal of Pharmaceutics and Biopharmaceutics.

    • Relevance: Authoritative source on the relationship between cross-linking density ( ) and mesh size ( ).
  • Okay, O. (2009). General Properties of Hydrogels.[4][5][7][9][10][11] In: Hydrogel Sensors and Actuators.[12]

    • Relevance: Explains the physics of inhomogeneity and opacity in hydrogels formed in poor solvents (the "DMSO vs.
  • Dahman, Y. (2017).

    • Relevance: Covers oxygen inhibition mechanisms in free-radical polymerization of methacryl

Sources

Purification methods for N-(Aminocarbonyl)methacrylamide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization and Purification of N-(Aminocarbonyl)methacrylamide (N-Methacryloylurea) Document ID: TS-PUR-NMA-001 Last Updated: 2026-02-25 Audience: Chemical Engineers, Polymer Scientists, Drug Development Researchers

Executive Summary

N-(Aminocarbonyl)methacrylamide (CAS: 20602-83-9), also known as N-methacryloylurea, is a functional monomer used to introduce ureido motifs into polymers for enhanced adhesion and biological activity. High-purity monomer is critical to prevent premature cross-linking and ensure reproducible polymerization kinetics. This guide details the purification of N-(Aminocarbonyl)methacrylamide via recrystallization, addressing the unique challenges of hydrolytic instability and thermal polymerization.

Module 1: Solvent Selection & Solubility

Q1: What is the optimal solvent system for recrystallizing N-(Aminocarbonyl)methacrylamide?

Recommendation: Deionized Water is the primary solvent of choice, with Water/Ethanol (1:1 v/v) as a secondary alternative.

Technical Rationale:

  • Selectivity: N-(Aminocarbonyl)methacrylamide exhibits a steep solubility curve in water—sparingly soluble at 4°C but highly soluble above 60°C. This temperature-dependent solubility maximizes recovery yield.

  • Impurity Rejection: Common byproducts from synthesis (e.g., urea, ammonium salts) are highly water-soluble and remain in the mother liquor upon cooling.

  • Polymorph Control: Water promotes the formation of stable needle-like crystals (monoclinic or triclinic), which are easier to filter than the amorphous precipitates often formed in rapid organic solvent precipitation [1].

Q2: Can I use acetone or dichloromethane?

Not Recommended for Recrystallization. While the compound may have partial solubility in polar organic solvents, they often lead to "oiling out" rather than crystallization due to the compound's high polarity. Additionally, acetone can react with primary amines (if residual urea or degradation products are present) to form Schiff bases, introducing new impurities.

Solvent Compatibility Table

SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water LowHighExcellent Ideal for removing urea/inorganic salts.
Ethanol ModerateHighGood Use if compound hydrolyzes in hot water.
Acetone ModerateHighPoor Risk of oiling out; poor impurity rejection.
Chloroform InsolubleLowWash Only Useful for washing away non-polar byproducts.

Module 2: Process Parameters & Stability

Q3: How do I prevent polymerization during the heating step?

Critical Protocol: You must add a radical inhibitor before heating the solvent. N-(Aminocarbonyl)methacrylamide is a reactive vinyl monomer. Heating it in solution without inhibition can trigger auto-polymerization, resulting in a "gummy" insoluble mass that ruins the batch.

  • Inhibitor: Add 4-Methoxyphenol (MEHQ) at 50–100 ppm relative to the monomer weight.

  • Mechanism: MEHQ traps free radicals generated by thermal stress, effectively halting chain initiation. It requires dissolved oxygen to function, so do not purge the solution with nitrogen during recrystallization; perform the process under air [2].

Q4: The compound degrades when left in hot water. Why?

Root Cause: Hydrolysis of the acylurea linkage. The


 bond is susceptible to hydrolytic cleavage, especially at elevated temperatures (

) or extreme pH, reverting the compound to methacrylamide and urea (or methacrylic acid).

Corrective Action:

  • Limit Heat Exposure: Do not boil for more than 5–10 minutes. Dissolve rapidly and cool immediately.

  • pH Control: Ensure the water is neutral (pH 6.5–7.5). Acidic conditions catalyze hydrolysis.

Module 3: Troubleshooting Guide

Q5: My solution turned cloudy/milky but no crystals formed. What happened?

Issue: "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the solute separates as a second liquid phase before crystallizing, often due to supersaturation being too high or the temperature dropping too fast.

Solution:

  • Reheat the mixture until the oil phase redissolves.

  • Add more solvent (dilute by 10–20%).

  • Seed the solution with a few crystals of pure N-(Aminocarbonyl)methacrylamide at the cloud point.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate.

Q6: The yield is very low (<40%).

Diagnosis:

  • Too much solvent: The compound remains dissolved in the mother liquor.

  • Hydrolysis: Product decomposed.

Recovery: Concentrate the mother liquor by rotary evaporation (bath temp <40°C) to half volume and cool to 0°C to recover a second crop. Note: The second crop will have lower purity.

Module 4: Step-by-Step Purification Protocol

Objective: Purify crude N-(Aminocarbonyl)methacrylamide to >98% purity (HPLC).

Materials:

  • Crude N-(Aminocarbonyl)methacrylamide

  • Deionized Water (18.2 MΩ)

  • MEHQ (Inhibitor)

  • Buchner Funnel & Vacuum Setup

Workflow Diagram

PurificationWorkflow cluster_safety Critical Safety Check Start Crude N-(Aminocarbonyl)methacrylamide Dissolve Suspend in Water (10 mL/g) Add MEHQ (50 ppm) Start->Dissolve Heat Heat to 75-85°C (Do not boil >10 mins) Dissolve->Heat CheckSol Is solution clear? Heat->CheckSol CheckSol->Heat No (Add more water) FilterHot Hot Filtration (Remove insolubles/polymer) CheckSol->FilterHot Yes Cool Slow Cool to RT Then Ice Bath (0-4°C) FilterHot->Cool Crystallize Crystallization (Needle formation) Cool->Crystallize FilterCold Vacuum Filtration Crystallize->FilterCold Wash Wash with Ice-Cold Water (2 x small volume) FilterCold->Wash Dry Vacuum Dry at 30°C Wash->Dry

Figure 1: Decision tree and workflow for the recrystallization of N-methacryloylurea.

Detailed Procedure:

  • Preparation: Weigh the crude solid. Calculate the required water volume (approx. 10–15 mL per gram of solid).

  • Inhibition: Add the crude solid and water to an Erlenmeyer flask. Add MEHQ (approx. 0.5 mg per 10 g of monomer).

  • Dissolution: Heat the mixture on a stir plate to 75–85°C . Stir gently.

    • Warning: Do not exceed 90°C to minimize hydrolysis.

  • Hot Filtration: If insoluble particles (polymer gels, dust) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Once crystals appear, move the flask to an ice-water bath (0–4°C) for 1 hour to complete precipitation.

  • Collection: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake twice with a minimal amount of ice-cold water (e.g., 1–2 mL per gram of product). This displaces residual mother liquor containing urea.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 12–24 hours.

    • Note: Avoid high temperatures during drying to prevent solid-state polymerization.

References

  • United States Patent Office. (1972). Production of acrylic ureides (US3686304A).
  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[1][Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling of N-(Aminocarbonyl)methacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acylurea Challenge

N-(Aminocarbonyl)methacrylamide (also known as N-methacryloylurea) represents a specialized class of monomers used to introduce ureido functionality into hydrogels and drug delivery polymers. Unlike standard methacrylamides, this compound possesses an acylurea moiety (


) which fundamentally alters its hydrogen-bonding capability and spectral signature.

The Analytical Gap: Standard databases often conflate this compound with its precursor, Methacrylamide , or its hydrolysis product, Urea . This guide provides a definitive protocol to distinguish N-(Aminocarbonyl)methacrylamide from these impurities, utilizing the unique magnetic environment of the imide-like internal proton.

Strategic Protocol: Experimental Design

To obtain a publication-grade spectrum, one must account for the rapid exchange of the acylurea protons. Using


 is a critical error; it will obliterate the diagnostic signals required for structural confirmation.
Sample Preparation System
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: DMSO is required to stabilize the specific conformation of the acylurea group via hydrogen bonding and to slow down proton exchange, allowing the observation of the acidic internal -NH- proton.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting the amide peaks.

  • Temperature: 298 K (25°C).

    • Warning: Elevated temperatures increase exchange rates, broadening the amide signals into the baseline.

Acquisition Parameters[1][2]
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Crucial: The internal imide-like proton has a long

      
       relaxation time. Short delays will under-integrate this signal, leading to false purity calculations.
      
  • Scans (NS): 16–32 (Sufficient for >10 mg sample).

Spectral Assignment & Analysis

The spectrum of N-(Aminocarbonyl)methacrylamide is defined by three distinct zones. The "Fingerprint" zone (Zone 3) is what distinguishes it from all alternatives.

Zone 1: The Methacrylate Backbone (Aliphatic)
  • 
     1.85 – 1.95 ppm (3H, s/t, Methyl Group): 
    
    • Appears as a singlet or a finely split triplet (due to allylic coupling with vinyl protons).

    • Diagnostic Value: Shifts slightly downfield compared to methacrylamide due to the electron-withdrawing acylurea tail.

Zone 2: The Vinyl Region (Olefinic)
  • 
     5.50 – 5.90 ppm (2H, m, 
    
    
    
    ):
    • Two distinct signals (geminal protons).

    • Proton A (

      
       to carbonyl):  ~5.80 ppm.
      
    • Proton B (

      
       to carbonyl):  ~5.50 ppm.
      
    • Coupling: Small geminal coupling (

      
       Hz) is often observed.
      
Zone 3: The Acylurea Fingerprint (Heteroatoms)
  • 
     7.20 – 7.60 ppm (2H, br s, Terminal 
    
    
    
    ):
    • Represents the urea terminus. These protons are chemically non-equivalent due to restricted rotation but often overlap as a broad hump.

  • 
     10.20 – 10.80 ppm (1H, s, Internal 
    
    
    
    ):
    • The "Golden" Signal. This proton is flanked by two carbonyl groups (

      
      ), making it significantly more acidic and deshielded than a standard amide.
      
    • Absence of this peak indicates hydrolysis to Methacrylamide.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target product from its precursors is the primary QC challenge. The table below outlines the shift differentials.

Table 1: Chemical Shift Comparison (DMSO-d6)

FeatureN-(Aminocarbonyl)methacrylamide (Target)Methacrylamide (Precursor/Impurity)Urea (Hydrolysis Byproduct)
Methyl (

)
~1.92 ppm1.86 ppmN/A
Vinyl (

)
5.55 / 5.85 ppm5.30 / 5.65 ppmN/A
Terminal

7.30 - 7.50 ppm (Broad)6.90 / 7.40 ppm (Distinct)5.40 - 5.60 ppm
Internal

~10.50 ppm (Diagnostic)Absent Absent
Stoichiometry 3H : 2H : 2H : 1H3H : 2H : 2H4H (Single signal)

Analyst Insight: If you see a sharp singlet at ~5.4 ppm overlapping with your vinyl region, your sample is contaminated with free Urea. If the peak at 10.5 ppm is missing, you have Methacrylamide, not the acylurea derivative.

Validation Workflow

The following diagram illustrates the logic flow for validating the structure and identifying common failure modes (hydrolysis or incomplete synthesis).

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckRegion1 Check 10.0 - 11.0 ppm (Internal Imide Region) Start->CheckRegion1 SignalPresent Signal Present? CheckRegion1->SignalPresent AnalyzeVinyl Analyze Vinyl Region (5.3 - 6.0 ppm) SignalPresent->AnalyzeVinyl Yes Fail1 FAIL: Precursor (Methacrylamide) or Decomposition SignalPresent->Fail1 No CheckIntegration Integration Check Vinyl (2H) : Internal NH (1H) AnalyzeVinyl->CheckIntegration Pass PASS: N-(Aminocarbonyl)methacrylamide Confirmed CheckIntegration->Pass Ratio ~ 2:1 CheckUrea Check 5.4 - 5.6 ppm (Sharp Singlet) CheckIntegration->CheckUrea Ratio > 2:1 CheckUrea->Pass No Extra Peak UreaFound Urea Impurity Detected CheckUrea->UreaFound Peak Found

Figure 1: Logic flow for the structural validation of N-(Aminocarbonyl)methacrylamide, prioritizing the detection of the labile internal proton.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, perform the


 Shake Test :
  • Run the standard DMSO-d6 spectrum. Confirm peaks at 7.4 ppm and 10.5 ppm.

  • Add 1 drop of

    
      to the NMR tube and shake.
    
  • Re-run the spectrum.

    • Result: The peaks at 7.4 ppm and 10.5 ppm should disappear (exchange with D).

    • The Vinyl and Methyl peaks should remain unchanged.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6595, Methacrylamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1] (Standard reference for solvent residual peaks in DMSO-d6). Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table - Amides and Ureas. (Theoretical grounding for acylurea shifts). Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Characterization of Methacryloylurea Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Methacryloylurea Carbonyl Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methacryloylurea (MAU) derivatives are critical functional monomers in the synthesis of hydrogels and copolymers for controlled drug delivery. Their unique structure—combining a polymerizable methacrylate group with a bioactive urea moiety—allows for precise hydrogen bonding and pH-responsive behavior.

However, characterizing MAU presents a specific challenge: the acylurea (


) linkage . Unlike simple amides or esters, the acylurea group exhibits a complex vibrational signature due to the coupling of two carbonyl environments. This guide provides a definitive spectral analysis to distinguish methacryloylurea from its precursors (urea, methacrylic acid) and its polymerized form, ensuring structural integrity in drug development workflows.

Spectral Deconvolution: The Acylurea Signature

The hallmark of methacryloylurea formation is the emergence of a carbonyl doublet in the 1680–1740 cm⁻¹ region, distinct from the single carbonyl bands of its precursors.

Comparative Spectral Table

The following table contrasts the key vibrational modes of Methacryloylurea (MAU) against its precursors and analogues.

Functional GroupVibration ModeMethacryloylurea (MAU)Urea (Precursor)Methacrylic Acid (MAA)Poly(MAU) (Product)
Acylurea C=O Sym/Asym Stretch 1730–1740 cm⁻¹ (Sharp)AbsentAbsent1720–1735 cm⁻¹ (Broad)
Urea C=O Amide I 1690–1700 cm⁻¹ 1660–1680 cm⁻¹Absent1680–1690 cm⁻¹
Vinyl C=C C=C Stretch 1630–1640 cm⁻¹ Absent1635–1645 cm⁻¹Absent / Weak
Amide II N-H Bend 1540–1550 cm⁻¹ 1600–1620 cm⁻¹Absent1540–1550 cm⁻¹
Hydroxyl O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Broad)Absent
Detailed Band Analysis
A. The Acylurea Doublet (1680–1740 cm⁻¹)

Unlike simple amides, the acylurea linkage in MAU possesses two carbonyl groups separated by a nitrogen atom (


). This proximity leads to vibrational coupling:
  • High-Frequency Band (~1735 cm⁻¹): Attributed to the methacryloyl carbonyl . Its frequency is higher than a typical amide due to the electron-withdrawing effect of the adjacent acyl nitrogen, despite the conjugation with the vinyl group.

  • Low-Frequency Band (~1695 cm⁻¹): Attributed to the urea carbonyl . This band is often more intense and broader due to extensive intermolecular hydrogen bonding with the

    
     terminus.
    
B. The Polymerization Marker (1630–1640 cm⁻¹)

The vinyl group (


) stretching vibration appears at 1635 cm⁻¹ . In a successful polymerization, this peak must vanish or significantly diminish.
  • Critical Note: This peak often overlaps with the Amide I region.[1] In MAU, the high-frequency shift of the carbonyls (to >1690 cm⁻¹) clears the 1630–1640 cm⁻¹ window, making the C=C peak easier to quantify than in simple acrylamides.

Experimental Protocol: Synthesis Validation

This protocol describes a self-validating workflow to confirm the synthesis of N-methacryloylurea from Methacryloyl Chloride and Urea.

Step 1: Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid monomers to avoid KBr moisture interference in the N-H region.

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹ (32 scans).[2]

Step 2: Precursor Baseline
  • Acquire spectrum of Pure Urea . Confirm Amide I at ~1670 cm⁻¹.

  • Acquire spectrum of Methacryloyl Chloride . Confirm Acid Chloride C=O at >1750 cm⁻¹.[3][1]

Step 3: Reaction Monitoring
  • Disappearance of Acid Chloride: Monitor the loss of the 1750+ cm⁻¹ peak.

  • Shift of Urea Band: Observe the shift of the urea C=O from 1670 cm⁻¹ to ~1695 cm⁻¹ (formation of acylurea).

  • Appearance of Doublet: Confirm the new band at ~1735 cm⁻¹ (methacryloyl C=O).

Step 4: Polymerization Check
  • Compare Monomer vs. Polymer spectra.[4]

  • Pass Criteria: >95% reduction in the peak height at 1635 cm⁻¹ (normalized to the stable Carbonyl Doublet).

Visualization of Structural Logic

Diagram 1: Spectral Assignment Flow

This diagram illustrates the logical flow for assigning peaks during the synthesis of Methacryloylurea.

FTIR_Assignment Reactants Reactants (Urea + Methacryloyl Cl) Reaction Acylation Reaction Reactants->Reaction Cl_Peak Acid Chloride C=O (>1750 cm⁻¹) Reactants->Cl_Peak Contains Urea_Peak Urea Amide I (~1670 cm⁻¹) Reactants->Urea_Peak Contains MAU Methacryloylurea (Product) Reaction->MAU Doublet Acylurea Doublet (1735 & 1695 cm⁻¹) MAU->Doublet New Feature Vinyl Vinyl C=C (1635 cm⁻¹) MAU->Vinyl Retained Feature Cl_Peak->Doublet Shifts & Couples Urea_Peak->Doublet Shifts

Caption: Logical flow of spectral changes during the synthesis of Methacryloylurea, highlighting the transition from reactant peaks to the characteristic product doublet.

Diagram 2: Hydrogen Bonding Network

The splitting of the carbonyl bands is heavily influenced by the H-bonding environment.

H_Bonding Methacryloyl_CO Methacryloyl C=O (~1735 cm⁻¹) Interaction Intermolecular H-Bonding Methacryloyl_CO->Interaction Weak Acceptor Urea_CO Urea C=O (~1695 cm⁻¹) Urea_CO->Interaction Strong Acceptor NH_Groups Amide NH / NH₂ (~3300 cm⁻¹) NH_Groups->Interaction Donor Interaction->Methacryloyl_CO Minor Shift Interaction->Urea_CO Reduces Freq (Broadens Peak)

Caption: Impact of Hydrogen Bonding on the carbonyl doublet. The Urea C=O is the primary H-bond acceptor, causing significant broadening and frequency reduction.

References

  • NIST Chemistry WebBook. Urea Infrared Spectrum. National Institute of Standards and Technology.[5] [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2020).[6] [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. (2022).[1] [Link]

  • National Institutes of Health (PMC). Methacrylate peak determination and selection recommendations using ATR-FTIR. (2021).[7][8] [Link]

  • ResearchGate. Synthesis and characterization of poly[N-acryloyl-(D/L)-phenylalanine-co-N-methacryloyloxyethyl-N'-2-hydroxybutyl(urea)] copolymers. (2025).[9][10][11] [Link]

Sources

Mass Spectrometry Fragmentation Pattern of N-(Aminocarbonyl)methacrylamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(Aminocarbonyl)methacrylamide Content Type: Publish Comparison Guide

Executive Summary

N-(Aminocarbonyl)methacrylamide (CAS: 20602-83-9), also known as 1-methacryloylurea, is a critical intermediate in the synthesis of functionalized polymers and a potential degradation impurity in ureido-based drug formulations.[1][2] Its structural hybridity—combining a reactive methacryloyl group with a urea moiety—creates a unique mass spectral fingerprint.[2]

This guide provides a technical breakdown of its fragmentation behavior under Electrospray Ionization (ESI) and Electron Impact (EI), comparing it directly with its primary degradation product, Methacrylamide , and its structural analog, N-Acetylurea .[2] This comparison is essential for researchers needing to differentiate the intact monomer from its hydrolysis products or structurally related impurities in complex matrices.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, the following protocol utilizes a standard LC-MS/MS setup. This workflow is designed to minimize in-source fragmentation while maximizing the detection of diagnostic ions.

Sample Preparation:

  • Stock Solution: Dissolve 1 mg of N-(Aminocarbonyl)methacrylamide in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 10 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid. Note: Acidification promotes protonation [M+H]+ in ESI+ mode.[2]

LC-MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.[2]

  • Cone Voltage: 20 V (Low voltage prevents premature in-source loss of the urea moiety).[2]

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile and stable fragments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[2]

Analytical Workflow Diagram

The following diagram outlines the logical flow for identifying and validating the compound against its alternatives.

Workflow Sample Sample Injection (10 µg/mL) LC LC Separation (C18 Column) Sample->LC Retention Time ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 [M+H]+ = 129 CID Collision Induced Dissociation (CID) MS1->CID Isolation MS2 MS2 Spectrum (Fragment Analysis) CID->MS2 Data Data Interpretation vs. Methacrylamide MS2->Data Diagnostic Ions

Figure 1: Analytical workflow for the structural confirmation of N-(Aminocarbonyl)methacrylamide.

Fragmentation Analysis: Mechanism & Causality[1]

The fragmentation of N-(Aminocarbonyl)methacrylamide is driven by the instability of the acylurea bond. Understanding this mechanism is key to distinguishing it from isobaric interferences.[2]

Primary Pathway: The Acylurea Cleavage

The most dominant feature in the MS/MS spectrum of N-acylureas is the cleavage of the C-N bond between the carbonyl and the urea nitrogen.

  • Precursor Ion ([M+H]+ m/z 129): The molecule is protonated, likely on the carbonyl oxygen of the methacryloyl group or the urea oxygen.

  • Loss of Isocyanic Acid (-HNCO, 43 Da): This is the signature neutral loss for N-acylureas.[1][2] A rearrangement occurs where the urea moiety is expelled as neutral isocyanic acid.

    • Transition:m/z 129 → m/z 86

    • Significance: The product ion at m/z 86 corresponds to the protonated form of Methacrylamide . This creates a direct spectral link between the parent compound and its degradation product.

  • Secondary Fragmentation (m/z 86 → m/z 69): The m/z 86 ion (Methacrylamide-like) further loses ammonia (NH3, 17 Da) to form the Methacryloyl cation .[2]

    • Transition:m/z 86 → m/z 69

    • Structure: [CH2=C(CH3)-C≡O]+.[1][2] This is a stable acylium ion.[2]

Fragmentation Pathway Diagram

Fragmentation Precursor [M+H]+ m/z 129 (Parent) Frag1 Fragment Ion m/z 86 (Protonated Methacrylamide) Precursor->Frag1 Loss of HNCO (-43 Da) Frag2 Acylium Ion m/z 69 (Methacryloyl Cation) Frag1->Frag2 Loss of NH3 (-17 Da) Frag3 Alkenyl Cation m/z 41 (Isopropenyl) Frag2->Frag3 Loss of CO (-28 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway of N-(Aminocarbonyl)methacrylamide.

Comparative Guide: Alternatives & Differentiators

In a drug development or polymer QC context, the primary challenge is distinguishing the target compound from its degradation products (Methacrylamide) or structural analogs (N-Acetylurea).

Comparison 1: Target vs. Degradant (Methacrylamide)

Scenario: Methacrylamide (MW 85) is the hydrolysis product of N-(Aminocarbonyl)methacrylamide.[2] Differentiation: While the target compound produces a fragment at m/z 86, the intact Methacrylamide will appear as a precursor at m/z 86.

FeatureN-(Aminocarbonyl)methacrylamideMethacrylamide (Alternative)
Precursor [M+H]+ 129 86
Primary Fragment m/z 86 (Loss of HNCO)m/z 69 (Loss of NH3)
Secondary Fragment m/z 69 (Methacryloyl)m/z 41 (Isopropenyl)
Neutral Loss 43 Da (HNCO) 17 Da (NH3)
Retention Time Longer (More hydrophobic due to urea)Shorter (More polar)

Critical Insight: If you observe m/z 86 in your MS1 scan, it is likely the degradant. If you observe m/z 86 only in the MS2 spectrum of m/z 129, it is a fragment of the target.

Comparison 2: Target vs. Analog (N-Acetylurea)

Scenario: Differentiating the methacryloyl group (unsaturated) from an acetyl group (saturated).[2]

FeatureN-(Aminocarbonyl)methacrylamideN-Acetylurea (Alternative)
Precursor [M+H]+ 129 103
Acylium Ion m/z 69 (Methacryloyl)m/z 43 (Acetyl)
Common Loss -HNCO (43 Da)-HNCO (43 Da)
Mechanism Formation of conjugated acylium ionFormation of saturated acylium ion

Data Interpretation: The shift from m/z 43 (Acetyl) to m/z 69 (Methacryloyl) confirms the presence of the unsaturated double bond and the methyl group, validating the "methacrylamide" portion of the structure.

References
  • NIST Mass Spectrometry Data Center. Methacrylamide Mass Spectrum. National Institute of Standards and Technology. Available at: [Link][2]

  • Holman, S. W., et al. (2011).[2] The low-energy collision-induced dissociation product ion spectra of protonated beta-blockers. Journal of Mass Spectrometry. (Cited for general fragmentation rules of amides/ureas).[2] Available at: [Link]

  • Falvo, F., et al. (2012).[2] Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS. International Journal of Mass Spectrometry. Available at: [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88613, N-(Aminocarbonyl)methacrylamide. Available at: [Link][2]

Sources

A Comparative Analysis of Ureido-Functionalized Monomers for Enhanced Wet Adhesion

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of biomedical adhesives and materials science, achieving robust adhesion in wet environments remains a significant challenge. The presence of water at the interface can drastically weaken the adhesive forces of many conventional polymers. Nature, however, offers elegant solutions. Marine organisms like mussels have perfected the art of underwater adhesion through the use of specialized proteins. Inspired by this, researchers have developed a variety of synthetic monomers that mimic these natural adhesive strategies. Among the most promising are ureido-functionalized monomers, which have demonstrated remarkable wet adhesion properties.

This guide provides a comprehensive comparison of the wet adhesion strength of various ureido-functionalized monomers. We will delve into the underlying mechanisms of their adhesive properties, present comparative experimental data, and provide detailed protocols for evaluating their performance. This information is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing these advanced materials for their specific applications.

The Ureido Group: A Key to Unlocking Wet Adhesion

The remarkable wet adhesion of ureido-functionalized monomers stems from the unique chemical properties of the ureido group (-NH-CO-NH-). This functional group can participate in multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This dense network of hydrogen bonds can effectively displace water molecules at the substrate interface, a crucial step for achieving strong adhesion in an aqueous environment. Furthermore, the ureido group can form strong, non-covalent interactions with a variety of surfaces, including biological tissues.

To illustrate the mechanism of ureido-mediated wet adhesion, consider the following diagram:

cluster_0 Ureido-Functionalized Polymer cluster_1 Aqueous Environment cluster_2 Substrate Surface Polymer Backbone Polymer Backbone Ureido Group Ureido Group Polymer Backbone->Ureido Group Covalent Bond Substrate Substrate Ureido Group->Substrate Multiple Hydrogen Bonds (Displacing Water) Water Molecules Water Molecules Water Molecules->Substrate Weak Interaction A 1. Substrate Preparation: Clean and cut substrates to specified dimensions. B 2. Hydration: Immerse substrates in PBS for a defined period (e.g., 1 hour). A->B C 3. Adhesive Application: Apply a controlled amount of the ureido-functionalized polymer to one substrate. B->C D 4. Joint Assembly: Overlap the second substrate to create a defined bond area. C->D E 5. Curing (if applicable): Cure the adhesive according to the manufacturer's instructions. D->E F 6. Re-immersion: Place the bonded assembly back into PBS for a specified time. E->F G 7. Tensile Testing: Mount the sample in the tensile tester and pull at a constant crosshead speed until failure. F->G H 8. Data Analysis: Calculate the adhesion strength by dividing the peak load by the bond area. G->H

Figure 2. Workflow for Wet Lap Shear Adhesion Testing.

III. Detailed Procedure
  • Substrate Preparation: Cut the substrates into uniform rectangular strips (e.g., 25 mm x 100 mm). Clean the surfaces thoroughly with a suitable solvent (e.g., ethanol, acetone) to remove any contaminants and then rinse with deionized water.

  • Pre-hydration: Immerse the prepared substrates in a beaker of PBS (pH 7.4) at 37 °C for at least 1 hour to simulate a wet physiological environment.

  • Adhesive Application: Remove the substrates from the PBS and gently blot the excess surface water with a lint-free wipe. Apply a defined volume of the ureido-functionalized adhesive solution onto the end of one substrate, covering a pre-marked area (e.g., 25 mm x 10 mm).

  • Joint Formation: Immediately place the end of a second hydrated substrate over the adhesive-coated area, creating a lap joint with a defined overlap area. Apply gentle, uniform pressure to ensure a consistent bond line thickness.

  • Curing: If the adhesive requires curing (e.g., UV-curable), expose the assembly to the appropriate curing conditions for the specified duration.

  • Wet Incubation: Submerge the bonded specimen in PBS at 37 °C for a predetermined period (e.g., 24 hours) to allow for complete hydration and to challenge the adhesive bond in a wet state.

  • Mechanical Testing: Mount the lap shear specimen in the grips of a universal testing machine. Pull the specimen in tension at a constant crosshead speed (e.g., 5 mm/min) until the adhesive bond fails. Record the peak load at failure.

  • Calculation: Calculate the wet adhesion strength (in megapascals, MPa) by dividing the peak load (in Newtons, N) by the bonded area (in square millimeters, mm²).

Conclusion

Ureido-functionalized monomers represent a significant advancement in the development of wet-adherent materials. Their ability to form strong, multiple hydrogen bonds at the interface allows them to effectively overcome the challenges posed by aqueous environments. As demonstrated by the comparative data, variations in monomer structure can lead to a range of adhesion strengths, offering the potential to tailor adhesive properties for specific biomedical applications, from tissue sealants to dental adhesives and beyond. The provided experimental protocol offers a robust framework for the systematic evaluation and comparison of these promising materials.

References

  • Zhang, K., et al. (2018). A tough and wet-adhesion hydrogel based on ureido-methacrylate and hydroxyethyl-methacrylate. Journal of Materials Chemistry B, 6(34), 5448-5456. [Link]

  • Yang, B., et al. (2016). A robust and versatile tissue adhesive based on a ureidoethyl methacrylate and polyethylene glycol diacrylate copolymer. Acta Biomaterialia, 35, 75-84. [Link]

  • Han, L., et al. (2017). A mussel-inspired self-healing hydrogel with catechol-ureido synergistic adhesion and rapid underwater self-healing. Advanced Functional Materials, 27(29), 1701469. [Link]

  • Lee, H., et al. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science, 318(5849), 426-430. [Link]

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